2-methyl-6-piperazin-1-ylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAVHWZTBHGKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604716 | |
| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-59-7 | |
| Record name | 2-Methyl-6-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methyl-6-piperazin-1-ylpyrazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-6-(piperazin-1-yl)pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperazine and pyrazine moieties are prevalent in a vast array of pharmacologically active molecules, making efficient and scalable access to their derivatives a critical objective.[1][2] This document details two primary, field-proven synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings of each approach, provide detailed step-by-step experimental protocols, and discuss the synthesis of the requisite halo-pyrazine precursors. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this valuable building block.
Introduction and Retrosynthetic Analysis
The target molecule, 2-methyl-6-(piperazin-1-yl)pyrazine (CAS 51047-59-7), is a disubstituted pyrazine featuring a methyl group and a piperazine ring.[3][] These structural motifs are frequently employed to modulate the physicochemical properties of drug candidates, such as solubility, basicity (pKa), and pharmacokinetic profiles.[5] A logical retrosynthetic disconnection of the target compound breaks the C-N bond between the pyrazine ring and the piperazine nitrogen. This strategy points to two primary synthons: a piperazine nucleophile and an electrophilic 2-methyl-6-halopyrazine.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions, which facilitates nucleophilic attack.[6] This electronic property is central to the feasibility of the proposed synthetic routes.
Caption: Retrosynthetic analysis of 2-methyl-6-(piperazin-1-yl)pyrazine.
Synthesis of the Key Precursor: 2-Chloro-6-methylpyrazine
A robust synthesis begins with a reliable supply of starting materials. 2-Chloro-6-methylpyrazine is a commercially available but crucial intermediate whose synthesis is a valuable procedure in its own right.[7] A standard method for its preparation involves a Sandmeyer-type reaction starting from the corresponding aminopyrazine.
Protocol 1: Synthesis of 2-Chloro-6-methylpyrazine
This protocol is adapted from established procedures for the conversion of heteroaromatic amines to chlorides.[8][9]
Step 1: Diazotization of 2-Amino-6-methylpyrazine
-
To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-6-methylpyrazine (1.0 eq). Stir until a homogenous slurry is formed.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution or ammonium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or distillation to yield pure 2-chloro-6-methylpyrazine.
Core Synthetic Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct and often most economical method for this transformation. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles like piperazine, proceeding through a resonance-stabilized Meisenheimer complex intermediate.[6][10]
Caption: Schematic for the SNAr synthesis pathway.
Protocol 2: SNAr Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine
Rationale for Experimental Choices:
-
Piperazine: Often used in excess to act as both the nucleophile and a base to quench the HCl byproduct, though an additional inorganic or organic base is recommended for higher yields.
-
Base: An external base like K₂CO₃ or Et₃N is used to neutralize the generated acid, preventing protonation of the piperazine nucleophile and driving the reaction to completion.
-
Solvent: A high-boiling polar aprotic solvent like DMSO, NMP, or DMF is chosen to facilitate the formation of the charged Meisenheimer intermediate and to allow for the necessary reaction temperatures.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the aromatic substitution.
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-chloro-6-methylpyrazine (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of anhydrous DMSO or NMP to dissolve the reagents.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the product with ethyl acetate or a similar organic solvent (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO/NMP and salts, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to afford the pure 2-methyl-6-(piperazin-1-yl)pyrazine.
Core Synthetic Pathway B: Buchwald-Hartwig Amination
For substrates that are less reactive or when milder conditions are required, the Palladium-catalyzed Buchwald-Hartwig amination is a superior alternative.[11] This cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope in forming C-N bonds.[5][12]
Caption: Schematic for the Buchwald-Hartwig amination pathway.
Protocol 3: Buchwald-Hartwig Synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine
Rationale for Experimental Choices:
-
Aryl Halide: While chloro-pyrazines can be used with modern catalyst systems, bromo- or iodo-derivatives are generally more reactive in Pd-catalyzed couplings due to the weaker C-X bond, which facilitates oxidative addition.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) is critical and often requires screening for optimal results.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.[12]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-methylpyrazine (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the final product.
Data Summary and Comparison
| Parameter | Pathway A: SNAr | Pathway B: Buchwald-Hartwig |
| Starting Halide | 2-Chloro-6-methylpyrazine | 2-Bromo-6-methylpyrazine (preferred) |
| Key Reagents | Piperazine, K₂CO₃ | Piperazine, Pd Catalyst, Ligand, NaOtBu |
| Temperature | High (120-140 °C) | Moderate (80-110 °C) |
| Typical Yield | 60-85% | 75-95% |
| Advantages | Lower cost, simpler reagents | Milder conditions, higher yields, broader scope |
| Disadvantages | Harsh conditions, potential side reactions | Catalyst cost, air/moisture sensitivity |
Conclusion
The synthesis of 2-methyl-6-(piperazin-1-yl)pyrazine can be reliably achieved through two primary methods: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these pathways depends on factors such as scale, cost, available equipment, and the sensitivity of the substrate. For large-scale, cost-driven syntheses, the SNAr approach is often preferred. For smaller-scale laboratory syntheses where yield and reaction mildness are paramount, the Buchwald-Hartwig amination offers a powerful and versatile alternative. Both methods provide robust access to this important heterocyclic building block, enabling further exploration in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
2-methyl-6-piperazin-1-ylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-methyl-6-(piperazin-1-yl)pyrazine for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-methyl-6-(piperazin-1-yl)pyrazine emerges as a compound of significant interest, embodying the fusion of two well-established pharmacophores: the pyrazine ring and the piperazine moiety. The pyrazine core is a key feature in numerous biologically active molecules and natural products, prized for its role in various therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Concurrently, the piperazine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, particularly those targeting the central nervous system (CNS), owing to its ability to modulate physicochemical properties like solubility and to interact with a multitude of biological targets.[2][3][4]
This technical guide provides a comprehensive overview of 2-methyl-6-(piperazin-1-yl)pyrazine, intended for researchers, medicinal chemists, and drug development scientists. We will delve into its core chemical properties, propose a robust synthetic pathway, and discuss its profound potential as a molecular scaffold for developing next-generation therapeutics. The insights herein are grounded in established chemical principles and aim to equip scientists with the foundational knowledge required to leverage this compound in their research endeavors.
Core Molecular Structure and Identifiers
The fundamental identity of a compound is anchored by its structure and standardized nomenclature. 2-methyl-6-(piperazin-1-yl)pyrazine is a disubstituted pyrazine, featuring a methyl group at the 2-position and a piperazine ring linked via a nitrogen atom to the 6-position.
Figure 1: 2D Structure of 2-methyl-6-(piperazin-1-yl)pyrazine.
The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methyl-6-(piperazin-1-yl)pyrazine | [] |
| CAS Number | 51047-59-7 | [6][7][8] |
| Molecular Formula | C₉H₁₄N₄ | [][6] |
| Molecular Weight | 178.23 g/mol | [6][7] |
| Appearance | Light brown to brown solid | [7] |
| SMILES | CC1=NC(=CN=C1)N2CCNCC2 | [6] |
| InChI | InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | [] |
| InChIKey | ZQAVHWZTBHGKFK-UHFFFAOYSA-N | [] |
Physicochemical Properties: A Drug Discovery Perspective
The viability of a compound as a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of key computed properties for 2-methyl-6-(piperazin-1-yl)pyrazine, which are instrumental in early-stage drug development for predicting its behavior.
| Property | Value (Predicted/Computed) | Significance in Drug Development | Source |
| Boiling Point | 347.6 ± 42.0 °C | Indicates thermal stability under various processing conditions. | [7] |
| pKa | 8.65 ± 0.10 | The basicity of the piperazine nitrogen influences salt formation, solubility, and receptor interaction at physiological pH. | [7] |
| LogP | 0.19462 | A low LogP value suggests good hydrophilicity, which is often correlated with favorable aqueous solubility but may require optimization for membrane permeability. | [6] |
| Topological Polar Surface Area (TPSA) | 41.05 Ų | This value is well within the desirable range (<140 Ų) for good oral bioavailability, suggesting the molecule is likely to cross the intestinal membrane. | [6] |
| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule of Five (≤5), favorable for oral absorption. | [6] |
| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five (≤10), favorable for oral absorption. | [6] |
| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is associated with higher bioavailability and better binding affinity due to reduced conformational entropy loss upon binding. | [6] |
Expert Insight: The computed properties of 2-methyl-6-(piperazin-1-yl)pyrazine present a promising profile for a drug scaffold. Its TPSA is particularly noteworthy, suggesting a high probability of good cell permeability and oral bioavailability. The pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be protonated at the distal piperazine nitrogen. This positive charge can be exploited for enhancing solubility through salt formation and for forming key ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) in enzyme active sites or receptor binding pockets.
Synthesis and Purification Protocol
Causality Behind Experimental Choices: The choice of 2-chloro-6-methylpyrazine as a starting material is strategic; the chlorine atom is a good leaving group, and its displacement is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, simplifying the reaction setup. A polar aprotic solvent like DMSO is chosen to facilitate the SNAr reaction by solvating the cationic intermediates.
Figure 2: Synthetic workflow for 2-methyl-6-(piperazin-1-yl)pyrazine.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per mmol of starting material), add piperazine (5.0 eq).
-
Heating: Stir the reaction mixture in a sealed vessel at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). The use of a robust organic solvent like ethyl acetate ensures efficient extraction of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0-10% methanol in dichloromethane), is typically effective for separating the product from residual piperazine and other impurities.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 2-methyl-6-(piperazin-1-yl)pyrazine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Spectral Characterization
While experimental spectra are not publicly cataloged, the structure of 2-methyl-6-(piperazin-1-yl)pyrazine allows for a confident prediction of its key spectral features. This serves as a benchmark for researchers to validate their synthetic product.
-
¹H NMR: The spectrum should exhibit distinct signals corresponding to the different proton environments.
-
Pyrazine Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (~8.0-8.5 ppm), corresponding to the two protons on the pyrazine ring.
-
Piperazine Protons: Two sets of triplets (or complex multiplets) are expected. The four protons adjacent to the pyrazine ring will be deshielded (~3.6-3.8 ppm), while the four protons adjacent to the NH group will appear further upfield (~3.0-3.2 ppm). The NH proton itself will likely appear as a broad singlet.
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region (~2.5 ppm).[9]
-
-
¹³C NMR: The spectrum will show 9 distinct carbon signals, including four for the pyrazine ring, four for the piperazine ring, and one for the methyl group.
-
Mass Spectrometry (EI or ESI): The primary confirmation will be the molecular ion peak. For electrospray ionization (ESI+), the expected peak would be [M+H]⁺ at m/z = 179.24.[6][7]
Pharmacological Significance and Applications in Drug Discovery
The true value of 2-methyl-6-(piperazin-1-yl)pyrazine lies in its potential as a versatile scaffold for building libraries of drug candidates. The pyrazine and piperazine moieties are not merely structural spacers; they are potent pharmacophores that contribute to a wide array of biological activities.[10][11]
Key Therapeutic Areas of Interest:
-
Oncology: Pyrazine derivatives are found in several kinase inhibitors. The piperazine group can be functionalized to introduce side chains that target specific pockets in enzymes like Src or Abl kinases, a strategy successfully employed in drugs like Dasatinib.[12]
-
Central Nervous System (CNS) Disorders: The piperazine scaffold is a hallmark of many antipsychotic, antidepressant, and anxiolytic drugs.[2][3] The distal nitrogen of the piperazine ring in the title compound is a prime handle for modification, allowing for the introduction of various aryl or alkyl groups to modulate activity and selectivity for dopamine, serotonin, or other CNS receptors.
-
Infectious Diseases: Both heterocycles are present in various antimicrobial, antifungal, and antitubercular agents.[4][10] The molecule can serve as a starting point for developing new agents to combat drug-resistant pathogens.
Figure 3: Relationship between the scaffold, its pharmacophores, and potential therapeutic areas.
Conclusion
2-methyl-6-(piperazin-1-yl)pyrazine is more than just a chemical entity; it is a strategically designed building block for medicinal chemistry. Its combination of a pyrazine core and a modifiable piperazine ring, coupled with favorable predicted physicochemical properties, makes it an exceptionally valuable starting point for drug discovery campaigns. This guide has provided the essential technical information—from its fundamental properties and a robust synthetic protocol to its potential applications—to empower researchers to effectively utilize this compound. As the demand for novel therapeutics continues to grow, scaffolds like 2-methyl-6-(piperazin-1-yl)pyrazine will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE CAS#: 51047-59-7 [chemicalbook.com]
- 8. 51047-59-7|2-Methyl-6-(piperazin-1-yl)pyrazine|BLD Pharm [bldpharm.com]
- 9. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide (CAS 572-09-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry and a cornerstone for the synthesis of a wide array of glycosylated compounds. With the CAS number 572-09-8, this brominated sugar derivative features acetyl protecting groups on all hydroxyls of the glucose core, and a bromine atom at the anomeric position. This specific configuration renders it a highly reactive glycosyl donor, facilitating the formation of glycosidic bonds with various nucleophiles.[1] Its stability and reactivity have made it an indispensable tool in the synthesis of oligosaccharides, glycoproteins, glycolipids, and carbohydrate-based drugs.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and key applications in modern research and development.
Physicochemical Data
The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide are crucial for its application in synthesis. It typically appears as a white to off-white or slightly yellow crystalline powder.[1][2] The compound is stable under proper storage conditions, though it is sensitive to moisture and should be stored in a dry environment, often at reduced temperatures around -20°C.[1][3]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 572-09-8 | [2] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [4][5] |
| Molecular Weight | 411.20 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 86-89 °C | [3][4] |
| Boiling Point | 412 °C at 760 mmHg | [3] |
| Density | 1.49 g/cm³ | [3] |
| Solubility | Decomposes in water; soluble in methanol, ethanol, diethyl ether, acetone, dichloromethane, chloroform, tetrahydrofuran, benzene, and ethyl acetate. | [2][3] |
| Specific Optical Rotation | +196° to +200° (c=3 in CHCl₃) | [1] |
Spectral Data
The structural integrity of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J1=10.0 Hz, J2=3.9 Hz, 1H), 4.33 (dd, J1=11.5 Hz, J2=3.9 Hz, 1H), 4.29 (ddd, J1=6.3 Hz, J2=5.4 Hz, J3=1.5 Hz, 1H), 4.13 (dd, J1=2.0 Hz, J2=14.4 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H).[3]
-
¹³C NMR and other spectral data (IR, MS) are also available and can be used for comprehensive structural elucidation.[6][7]
Chemical Structure
Caption: Chemical structure of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
Synthesis Protocols
The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a well-established procedure in organic chemistry. One common and efficient method involves the bromination of glucose pentaacetate.
Synthesis from D-Glucose (One-Pot Method)
This method provides a high yield of the desired product through a streamlined process.[8]
Materials:
-
D-glucose
-
Acetic anhydride (freshly distilled)
-
Perchloric acid
-
Red phosphorus
-
Liquid bromine
-
Chloroform
-
Ice water
-
5%-10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Step-by-Step Protocol:
-
In a 100 mL dry two-necked flask, add 50 mL of freshly distilled acetic anhydride and 0.3 mL of perchloric acid while stirring.
-
Add 13.7 g of D-glucose in one portion, maintaining the temperature between 30-40°C. Continue stirring for 1.5 hours.
-
Cool the reaction mixture in an ice-water bath to approximately 7°C.
-
Add 3.8 g of red phosphorus, followed by the slow addition of 7.3 mL of liquid bromine. The temperature must be kept below 20°C during this addition.
-
Slowly add 5 mL of ice water while maintaining the temperature below 20°C.
-
Continue stirring the reaction for an additional 3 hours.
-
Add 35 mL of chloroform to the reaction mixture and then pour the entire mixture into 100 mL of ice water.
-
Stir, filter, and separate the layers.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic phases and wash with a 5%-10% sodium bicarbonate solution, followed by a water wash until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Caption: Workflow for the one-pot synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide.
Applications in Research and Drug Development
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a versatile glycosyl donor with numerous applications:
-
Synthesis of Oligosaccharides: It is a key building block in the stepwise synthesis of complex oligosaccharides, which are crucial for studying biological recognition processes.[1]
-
Glycosylation of Natural Products: This compound is used to glycosylate a variety of natural products, which can enhance their biological activity, improve their pharmacokinetic properties, or reduce their toxicity.
-
Development of Carbohydrate-Based Drugs: It serves as an intermediate in the synthesis of carbohydrate-based therapeutics, including glycomimetics and glycolipids.[1]
-
Chemical Biology Probes: It is used to synthesize probes and ligands for studying carbohydrate-binding proteins like lectins and enzymes such as glycosyltransferases.[1]
-
Intermediate for Modified Sugars: It acts as a precursor for creating modified glucose derivatives, such as those containing fluorine, azide, or sulfur, which are valuable tools in metabolic labeling and bioconjugation.[1]
Safety and Handling
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is an irritant and requires careful handling.
-
Hazards: It causes skin and serious eye irritation, and may cause respiratory irritation.[4][9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[9][11] A dust respirator should be used if dust is generated.[11]
-
Handling: Handle in a well-ventilated area.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a freezer under an inert gas.[11] It is moisture-sensitive.[1]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
If inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[11]
-
If swallowed: Rinse mouth and get medical advice/attention if you feel unwell.[11]
-
Conclusion
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide is a fundamental reagent in glycoscience. Its well-defined reactivity and versatility make it an invaluable tool for the synthesis of complex carbohydrates and glycoconjugates. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe use in research and development, particularly in the fields of drug discovery and chemical biology.
References
- 1. leapchem.com [leapchem.com]
- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 3. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide [cymitquimica.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide(572-09-8) 1H NMR spectrum [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, 98.5% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. CAS#:572-09-8 | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Chemsrc [chemsrc.com]
A Strategic Guide to the Biological Screening of 2-methyl-6-piperazin-1-ylpyrazine: From In Silico Prediction to Cellular Function
Abstract
This technical guide provides a comprehensive framework for the biological screening of the novel chemical entity, 2-methyl-6-piperazin-1-ylpyrazine. Recognizing the rich pharmacological history of both pyrazine and piperazine moieties, this document outlines a strategic, multi-tiered screening cascade designed to elucidate the compound's cytotoxic profile, identify potential molecular targets, and characterize its functional activity. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-proven experimental protocols. We will navigate from initial in silico predictions and baseline cytotoxicity assessments to targeted receptor binding and functional cell-based assays, providing a robust roadmap for the preclinical evaluation of this promising scaffold.
Introduction: The Rationale for Screening this compound
The confluence of a pyrazine ring and a piperazine moiety in a single molecule, as seen in this compound, presents a compelling case for thorough biological investigation. The pyrazine nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, contributing to a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and interact with a multitude of biological targets, particularly within the central nervous system (CNS).[4][5][6]
Many piperazine derivatives exert their pharmacological effects by targeting G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane receptors that are the primary targets for a significant portion of modern pharmaceuticals.[4][7] Given this precedent, it is hypothesized that this compound may exhibit activity at one or more GPCRs, potentially leading to applications in neuropsychiatric, metabolic, or inflammatory disorders.
This guide, therefore, proposes a logical and efficient screening cascade to systematically explore the biological potential of this compound. The workflow is designed to maximize data acquisition while minimizing resource expenditure, beginning with computational approaches and progressing to increasingly complex biological systems.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign requires a strategic progression from broad, high-throughput methods to more focused, mechanism-of-action studies. The proposed cascade for this compound is outlined below.
Figure 1: A multi-tiered screening cascade for this compound.
Tier 1: Foundational Analysis
In Silico Profiling: Predicting Biological Potential
Before embarking on wet-lab experiments, computational methods can provide valuable insights into the likely biological targets and pharmacokinetic properties of this compound.
-
Target Prediction: Ligand-based and structure-based virtual screening approaches can be employed to identify potential protein targets.[6][8][9] By comparing the structure of our compound to databases of known ligands, we can generate a ranked list of putative targets, with a high probability of including various GPCRs.
Table 1: Template for In Silico ADMET Profiling of this compound
| Property | Predicted Value | Desirable Range | Confidence Score |
| Absorption | |||
| Human Intestinal Absorption | High | ||
| Caco-2 Permeability | >1 x 10⁻⁶ cm/s | ||
| Distribution | |||
| Blood-Brain Barrier Permeation | Yes/No | ||
| Plasma Protein Binding | < 90% | ||
| Metabolism | |||
| CYP450 2D6 Inhibition | No | ||
| CYP450 3A4 Inhibition | No | ||
| Excretion | |||
| Renal Clearance | Moderate to High | ||
| Toxicity | |||
| hERG Inhibition | No | ||
| Ames Mutagenicity | No |
Initial Cytotoxicity Profiling
A fundamental first step in any screening campaign is to determine the concentration range at which the compound exhibits cytotoxic effects. This information is crucial for designing subsequent assays and ensuring that observed biological activities are not simply a consequence of cell death. Two common and robust methods for assessing cytotoxicity are the MTT and LDH assays.[14][15][16]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[4][5][14][17]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[15][16][18][19][20]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
Tier 2: Primary Screening - Identifying Potential Targets
Based on the prevalence of GPCRs as targets for piperazine-containing compounds, a broad receptor binding screen is the logical next step. This will help to identify which, if any, GPCRs interact with this compound.
Radioligand Binding Assays
Radioligand binding assays are a sensitive and quantitative method for assessing the affinity of a compound for a specific receptor.[2][21][22]
Figure 2: General workflow for a radioligand binding assay.
Experimental Protocol (General):
-
Reaction Setup: In a 96-well plate, combine the cell membranes expressing the target GPCR, a known radioligand for that receptor, and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Table 2: Template for Primary GPCR Binding Screen Results
| GPCR Target | Radioligand Used | % Inhibition at 10 µM |
| Dopamine D₂ | [³H]-Spiperone | |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | |
| Adrenergic α₁ | [³H]-Prazosin | |
| ... (other targets) | ... |
Tier 3: Secondary & Functional Screening - Characterizing Activity
Once a "hit" is identified from the primary binding screen, the next step is to confirm this interaction and determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling events following receptor activation.
cAMP Functional Assays
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[23][24][25][26][27]
Experimental Protocol (Luminescence-based):
-
Cell Culture: Use a cell line stably expressing the target GPCR and a cAMP-responsive biosensor (e.g., GloSensor™).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Measure the change in luminescence in response to the test compound alone.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate with a known agonist for the receptor and measure the inhibition of the agonist-induced signal.
-
-
Luminescence Reading: Read the luminescence on a plate reader at appropriate time points.
-
Data Analysis: Plot the luminescence data against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Calcium Flux Assays
Gq-coupled GPCRs signal through the release of intracellular calcium. This can be measured using fluorescent calcium indicators.[1][7][28][29][30]
Figure 3: Workflow for a cell-based calcium flux assay.
Experimental Protocol:
-
Cell Preparation: Plate cells expressing the target GPCR in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM).
-
Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of this compound and monitor the change in fluorescence over time.
-
Data Analysis: Calculate the magnitude of the fluorescence change to determine the calcium response. Generate dose-response curves to determine the EC₅₀.
Table 3: Template for Functional Assay Results
| Assay Type | Target Receptor | Mode | Potency (EC₅₀/IC₅₀) | Efficacy (% of Standard) |
| cAMP | e.g., 5-HT₂ₐ | Antagonist | ||
| Calcium Flux | e.g., M₁ | Agonist |
Conclusion: Charting a Path Forward
This technical guide provides a scientifically grounded and experimentally robust framework for the initial biological characterization of this compound. By systematically progressing through in silico analysis, cytotoxicity profiling, primary binding screens, and secondary functional assays, researchers can efficiently and effectively elucidate the compound's biological activity. The insights gained from this screening cascade will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide future lead optimization and preclinical development efforts. The inherent "drug-like" features of the pyrazine and piperazine scaffolds make this compound a compound of significant interest, and the methodologies outlined herein provide the tools to unlock its potential.
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. multispaninc.com [multispaninc.com]
- 3. ADMET-AI [admet.ai.greenstonebio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. Recent Advances in In Silico Target Fishing | MDPI [mdpi.com]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. portal.valencelabs.com [portal.valencelabs.com]
- 12. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. GloSensor™ cAMP Assay Protocol [ch.promega.com]
- 26. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 27. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 28. Fluo-8 Calcium Flux Assay [protocols.io]
- 29. Calcium Assay Kit [bdbiosciences.com]
- 30. bio-protocol.org [bio-protocol.org]
The Pharmacological Profile of 2-methyl-6-piperazin-1-ylpyrazine and its Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of bioactive compounds, earning them the designation of "privileged structures." The piperazine and pyrazine rings are exemplary in this regard, forming the core of numerous approved drugs with diverse therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.[1][2][3] This technical guide delves into the pharmacological potential of a specific embodiment of this privileged scaffold: 2-methyl-6-piperazin-1-ylpyrazine .
While dedicated, in-depth pharmacological studies on this exact molecule are not extensively published in publicly available literature, its structural motifs strongly suggest a rich and nuanced pharmacological profile. This guide, therefore, adopts an expert, predictive approach, synthesizing data from closely related analogs and the broader chemical class to construct a probable pharmacological landscape. We will explore the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) that researchers and drug development professionals can leverage in their quest for novel therapeutics.
I. Synthesis and Chemical Space of this compound and its Analogs
The synthetic accessibility of a compound class is a cornerstone of its viability in drug discovery. The this compound core is readily assembled through established synthetic methodologies, allowing for extensive exploration of its chemical space.
Core Synthesis Strategy
A common and efficient route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine with piperazine. The methyl group can be present on the starting pyrazine or introduced later.
Step-by-Step Protocol: Synthesis of this compound
-
Starting Material: 2-Chloro-6-methylpyrazine.
-
Reagent: An excess of piperazine to minimize bis-alkylation.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Analog Generation: Exploring the Structure-Activity Landscape
The versatility of the piperazine and pyrazine scaffolds allows for the generation of a diverse library of analogs to probe the structure-activity relationship.[3][4] Key points of diversification include:
-
Substitution on the Pyrazine Ring: The methyl group at the 2-position can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to modulate the electronic properties of the pyrazine ring.
-
Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a prime handle for further functionalization. Alkylation, acylation, or arylation at this position can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.
Caption: Synthetic workflow for this compound and its analogs.
II. Predicted Pharmacological Profile: A Focus on CNS Targets
Based on the prevalence of the arylpiperazine motif in CNS-active drugs, it is highly probable that this compound and its analogs will exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors.[5][6][7]
Primary Predicted Targets: Serotonin and Dopamine Receptors
-
Serotonin Receptors (5-HT1A, 5-HT2A): Many arylpiperazine derivatives are potent ligands for these receptors.[6][8] Activity at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while modulation of 5-HT2A receptors is a key feature of atypical antipsychotics.
-
Dopamine Receptors (D2, D3): The D2 receptor is a primary target for antipsychotic medications.[9][10] D3 receptor ligands are being explored for the treatment of substance abuse and cognitive deficits.[11][12]
Experimental Protocols for Pharmacological Characterization
To validate this predicted profile, a standard battery of in vitro assays would be employed.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compounds for the target receptors.
-
Protocol:
-
Prepare cell membrane homogenates expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2).
-
Incubate the membranes with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2) in the presence of increasing concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., [35S]GTPγS Binding Assay):
-
Objective: To determine the functional activity of the compounds (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.
-
Protocol:
-
Use cell membranes expressing the receptor of interest.
-
Incubate the membranes with the test compound, GDP, and [35S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the bound radioactivity. An increase in binding indicates agonism.
-
Caption: Predicted G-protein coupled receptor signaling pathway for the title compound.
III. Structure-Activity Relationship (SAR) Insights and Predictions
Based on extensive research on related piperazine and pyrazine derivatives, we can predict how structural modifications might influence the pharmacological profile.[4][13]
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| Pyrazine Ring (Position 2) | Small alkyl groups (e.g., methyl, ethyl) | May enhance affinity at certain receptors through favorable hydrophobic interactions. | Alkyl groups can fill small hydrophobic pockets in the receptor binding site. |
| Halogens (e.g., F, Cl) | Can modulate electronic properties and potentially introduce halogen bonding interactions, altering affinity and selectivity. | Halogen bonding is an increasingly recognized interaction in drug-receptor binding. | |
| Piperazine Ring (N-4) | Small alkyl groups (e.g., methyl) | May decrease affinity for some receptors due to steric hindrance. | The unsubstituted piperazine nitrogen is often crucial for interaction with acidic residues in the receptor. |
| Aryl or heteroaryl groups | Can introduce additional binding interactions (e.g., π-π stacking) and significantly increase affinity and selectivity for specific receptors. | This is a common strategy in the design of high-affinity ligands for serotonin and dopamine receptors. | |
| Linker to an aryl group | The length and nature of an alkyl linker between the piperazine and a terminal aryl group can fine-tune receptor affinity and functional activity. | Optimizing linker length is a key aspect of GPCR ligand design. |
IV. Potential Therapeutic Applications
Given the predicted pharmacological profile centered on serotonergic and dopaminergic systems, this compound and its analogs represent a promising starting point for the development of therapeutics for a range of CNS disorders, including:
-
Depression and Anxiety: Through modulation of 5-HT1A receptors.
-
Schizophrenia and Psychosis: By targeting D2 and 5-HT2A receptors.
-
Cognitive Disorders: Emerging evidence links certain serotonin and dopamine receptor subtypes to cognitive function.[14]
V. Conclusion and Future Directions
This compound stands as a molecule of significant interest, embodying the pharmacologically privileged pyrazine-piperazine scaffold. While direct experimental data remains to be published, a comprehensive analysis of related structures allows for the construction of a robust, predictive pharmacological profile. The high probability of interaction with key CNS targets, such as serotonin and dopamine receptors, makes this compound and its analogs a compelling area for further investigation.
The path forward is clear: synthesis of a focused library of analogs, followed by systematic in vitro screening against a panel of CNS receptors, and subsequent in vivo evaluation of promising candidates in relevant animal models of CNS disorders. This guide provides the foundational knowledge and experimental framework to embark on this exciting journey of drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 13. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of 2-methyl-6-piperazin-1-ylpyrazine in CNS Drug Discovery
Abstract
The confluence of the pyrazine and piperazine scaffolds has yielded a multitude of clinically significant agents targeting the central nervous system (CNS). This guide focuses on a specific, yet underexplored molecule, 2-methyl-6-piperazin-1-ylpyrazine , as a promising candidate for CNS drug discovery. While direct pharmacological data on this compound is sparse, its structural alerts, particularly its relationship to known serotonergic modulators, provide a compelling rationale for its investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a complete preclinical development plan. We will detail a plausible synthetic route, hypothesize a primary mechanism of action based on structural analogy, and provide detailed, field-proven protocols for a full suite of in vitro and in vivo assays required to thoroughly characterize its potential as a novel CNS therapeutic.
Introduction: The Pyrazine-Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that allow for tailored solubility and receptor interactions, make it a versatile scaffold.[2] When coupled with a pyrazine ring—another nitrogen-containing heterocycle known for its presence in a range of pharmacologically active molecules—the resulting framework offers a rich chemical space for targeting CNS pathologies.[1][3] Numerous successful drugs for depression, anxiety, and psychosis incorporate this combined motif, underscoring its therapeutic relevance.[2]
This guide puts forth the hypothesis that This compound (henceforth referred to as "the compound") is a high-potential candidate for CNS drug development. This assertion is largely based on its structural similarity to known selective 5-HT2C receptor agonists, such as 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which has demonstrated potent effects on appetite regulation.[4] The 5-HT2C receptor is a well-validated G-protein coupled receptor (GPCR) target implicated in a variety of CNS disorders, including depression, anxiety, and obesity.[5][6] Therefore, this document will proceed under the working hypothesis that the compound is a 5-HT2C receptor agonist and will outline the necessary steps to validate this hypothesis and characterize its drug-like properties.
Chemical Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. Based on established reactivity principles for heteroaromatic systems, a plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction.[7][8]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available materials. The key transformation is the displacement of a halide on the pyrazine ring with piperazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-6-methylpyrazine
-
To a solution of 2-methylpyrazine (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-methylpyrazine.
Step 2: Synthesis of this compound
-
In a sealed vessel, combine 2-chloro-6-methylpyrazine (1.0 eq) and a large excess of piperazine (5-10 eq). The excess piperazine also acts as the solvent and base.
-
Heat the mixture to 180-200 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to afford the final compound, this compound.
Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques.
| Analytical Method | Expected Outcome |
| ¹H NMR | Peaks corresponding to the methyl group, the pyrazine ring protons, and the piperazine ring protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄, MW: 178.23).[9] |
| HPLC/UPLC | A single major peak indicating a purity of >95%. |
Hypothesized Pharmacological Profile: A 5-HT2C Receptor Agonist
The serotonin 2C (5-HT2C) receptor is a GPCR that, upon activation, couples to Gq/11 proteins to initiate the phospholipase C (PLC) signaling cascade.[5][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[5] Dysregulation of the 5-HT2C receptor system is linked to mood disorders, anxiety, and obesity.[6][11] Activation of 5-HT2C receptors generally leads to an inhibition of dopamine and norepinephrine release in key brain regions, which is thought to mediate its therapeutic effects.[12]
Proposed Preclinical Development Plan
A structured, multi-tiered approach is essential to efficiently evaluate the compound's potential. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
In Vitro Pharmacology: Target Engagement and Functional Activity
The initial step is to confirm that the compound binds to and activates the 5-HT2C receptor.
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Panel
-
Objective: To determine the binding affinity (Ki) of the compound for 5-HT2C and its selectivity against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B).
-
Materials: Membranes from HEK293 cells expressing human recombinant 5-HT2C, 5-HT2A, and 5-HT2B receptors; radioligand (e.g., [³H]-Mesulergine for 5-HT2C); test compound; non-specific binding control (e.g., Mianserin).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate cell membranes, radioligand, and either vehicle, test compound, or non-specific binding control. c. After incubation (e.g., 60 min at 25°C), harvest the membranes onto filter plates and wash to remove unbound radioligand. d. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each compound concentration. Determine the IC50 value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation. A high affinity (low nanomolar Ki) for 5-HT2C with at least 100-fold selectivity over 5-HT2A and 5-HT2B is desirable.[10]
Protocol 2: Calcium Flux Functional Assay
-
Objective: To measure the functional potency (EC50) and efficacy of the compound as a 5-HT2C agonist.[13]
-
Materials: HEK293 cells stably expressing the human 5-HT2C receptor; calcium-sensitive fluorescent dye (e.g., Fluo-4 AM); known 5-HT2C agonist (e.g., Serotonin) as a positive control.
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Load the cells with the calcium-sensitive dye. c. Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. d. Add serial dilutions of the test compound or positive control and immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy relative to the positive control.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid late-stage failures.[14][15]
| Assay | Protocol Summary | Acceptable Target Profile for a CNS Drug |
| Kinetic Solubility | Measure precipitation of the compound in a buffered solution using nephelometry or UV spectroscopy.[16] | > 50 µM |
| Permeability (PAMPA) | Assess passive diffusion across an artificial membrane separating a donor and acceptor compartment. Measure compound concentration in both compartments by LC-MS/MS. | High Permeability (Papp > 10 x 10⁻⁶ cm/s) |
| Metabolic Stability | Incubate the compound with human liver microsomes. Measure the disappearance of the parent compound over time using LC-MS/MS to determine in vitro half-life (t½).[17] | t½ > 30 minutes |
| CYP450 Inhibition | Evaluate the compound's ability to inhibit the five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) using specific probe substrates.[4] | IC50 > 10 µM for all isoforms |
| hERG Inhibition | Assess binding to the hERG potassium channel using a radioligand binding assay or automated patch-clamp electrophysiology. | IC50 > 10 µM |
| Plasma Protein Binding | Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.[18] | Unbound fraction (fu) > 1% |
In Vivo Pharmacokinetics (PK)
Understanding how the compound is absorbed, distributed, and cleared in a living system is essential before proceeding to efficacy studies.[19][20]
Protocol 3: Rodent Pharmacokinetic Study
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, brain/plasma ratio) in mice or rats.
-
Animals: Male Sprague-Dawley rats (n=3 per time point/route).
-
Procedure: a. Administer the compound via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes. b. Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). c. At the final time point, euthanize the animals and collect brains. d. Process blood to plasma. Homogenize brain tissue. e. Quantify compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. The brain-to-plasma ratio provides an initial measure of CNS penetration.
In Vivo Behavioral Pharmacology: Efficacy Models
Based on the role of 5-HT2C receptors in anxiety and depression, the following validated behavioral models are proposed.[21][22]
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiety-reducing effects of the compound.[3][23]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9]
-
Procedure: a. Dose mice or rats with vehicle, a positive control (e.g., diazepam), or the test compound 30-60 minutes prior to testing. b. Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes. c. Use video tracking software to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or entries into the open arms compared to the vehicle-treated group.
Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
-
Objective: To evaluate the potential antidepressant effects of the compound.[2][24]
-
Apparatus: A transparent cylinder filled with water (23-25°C).[25]
-
Procedure: a. Acutely or sub-chronically dose mice with vehicle, a positive control (e.g., fluoxetine), or the test compound. b. Place the mouse in the water-filled cylinder for a 6-minute session. c. A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.[26]
-
Data Analysis: An antidepressant-like effect is demonstrated by a significant reduction in the duration of immobility compared to the vehicle group.[27]
Structure-Activity Relationship (SAR) and Lead Optimization
Should this compound demonstrate promising activity but require optimization of its properties, a systematic SAR study would be initiated. Modifications would focus on the three key regions of the molecule:
-
Pyrazine Ring Substitution: The methyl group at the 2-position can be replaced with other small alkyl groups, halogens, or methoxy groups to probe electronic and steric effects on receptor binding.
-
Piperazine Ring Substitution: The unsubstituted nitrogen of the piperazine ring is a prime location for derivatization. Adding small alkyl groups or polar functionalities could modulate potency, selectivity, and pharmacokinetic properties.
-
Scaffold Hopping: The pyrazine core could be replaced with other heteroaromatic systems like pyrimidine or pyridazine to explore novel interactions with the receptor binding pocket.
| Hypothetical Modification | Rationale | Parameter to Monitor |
| R1 = H, Cl, OMe | Modulate electronics of the pyrazine ring. | 5-HT2C potency and selectivity. |
| R2 = CH₃, CH₂CH₂OH | Improve metabolic stability, solubility, or introduce new interactions. | In vitro half-life, solubility, PK profile. |
| Replace Pyrazine with Pyrimidine | Alter H-bonding patterns and core geometry. | 5-HT2C potency and off-target activity. |
Conclusion and Future Directions
This guide presents a comprehensive, albeit prospective, framework for the investigation of this compound as a novel CNS drug candidate. By leveraging its structural similarity to known 5-HT2C receptor agonists, we have established a clear and testable hypothesis for its mechanism of action. The detailed protocols provided herein offer a rigorous pathway for validating this hypothesis and characterizing the compound's suitability for further development.
The successful execution of this preclinical plan would provide a robust data package to support a "Go/No-Go" decision for advancing the compound into more extensive preclinical safety studies and, ultimately, into clinical trials. The pyrazine-piperazine scaffold remains a fertile ground for CNS drug discovery, and a systematic investigation of promising, yet underexplored, molecules like this compound is a scientifically sound and potentially rewarding endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. criver.com [criver.com]
- 5. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 6. The role of 5-HT2C receptors in affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 11. 5HT2C Receptors in the Pathophysiology of CNS Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 13. innoprot.com [innoprot.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 16. In Vitro ADME Assays [conceptlifesciences.com]
- 17. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aragenbio.com [aragenbio.com]
- 21. tandfonline.com [tandfonline.com]
- 22. frontiersin.org [frontiersin.org]
- 23. protocols.io [protocols.io]
- 24. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. lasa.co.uk [lasa.co.uk]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-methyl-6-piperazin-1-ylpyrazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally active therapeutic agents.[1] 2-methyl-6-piperazin-1-ylpyrazine, a distinct member of this chemical class, presents a compelling case for in-depth mechanistic investigation. Its structural resemblance to known psychoactive compounds, particularly those targeting serotonergic and GABAergic systems, suggests a potential for novel neuropharmacological activity.[2][3] This guide provides a comprehensive framework for the systematic elucidation of its mechanism of action, grounded in established experimental protocols and a robust understanding of neurotransmitter receptor pharmacology. We will explore hypothesized targets, detail rigorous validation assays, and provide a clear path for interpreting the resulting data, thereby transforming this compound from a molecular structure into a well-characterized pharmacological entity.
Introduction: The Scientific Rationale
This compound is a small molecule whose biological activity remains largely uncharacterized in public-domain literature. However, its core structure, featuring a pyrazine ring linked to a piperazine moiety, is a privileged scaffold in neuropharmacology. Numerous piperazine derivatives are known to exhibit high affinity for a variety of neurotransmitter receptors, including serotonin (5-HT) and γ-aminobutyric acid (GABA) receptors.[1][4]
Notably, the structurally related compound, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, is a potent and selective 5-HT2C receptor agonist.[5] This precedent strongly suggests that this compound may also engage this G protein-coupled receptor (GPCR). Furthermore, the broader class of piperazine derivatives has been shown to modulate the function of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[2]
Therefore, this guide will focus on two primary, data-driven hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: The compound acts as a modulator of the serotonin 5-HT2C receptor.
-
Hypothesis 2: The compound interacts with and modulates the function of the GABA-A receptor.
We will outline a logical, stepwise experimental plan to test these hypotheses, enabling researchers to definitively characterize the molecular targets and downstream signaling pathways of this intriguing compound.
Hypothesis 1: Modulation of the Serotonin 5-HT2C Receptor
The 5-HT2C receptor, a member of the G protein-coupled receptor superfamily, is a key regulator of mood, appetite, and cognition.[6] It primarily couples to the Gαq/11 G protein, which upon activation, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger.[6][7]
Experimental Workflow: 5-HT2C Receptor Engagement
A systematic investigation into the interaction of this compound with the 5-HT2C receptor involves a two-pronged approach: first, to determine if the compound physically binds to the receptor (binding assays), and second, to ascertain the functional consequence of this binding (functional assays).
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-methyl-6-piperazin-1-ylpyrazine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-6-piperazin-1-ylpyrazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methylpyrazine and piperazine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, purification techniques, and characterization methods to ensure a reliable and reproducible synthesis.
Introduction and Strategic Overview
This compound (CAS No. 51047-59-7) is a disubstituted pyrazine derivative incorporating a piperazine moiety.[1] The pyrazine ring is a privileged scaffold in pharmaceutical development, and the piperazine group is frequently used to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Consequently, this compound serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules.[2][3]
The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry. While several methods exist, including palladium-catalyzed Buchwald-Hartwig amination, the most direct and often most efficient route for this specific target is a nucleophilic aromatic substitution (SNAr) reaction.[3][4][5] The electron-deficient nature of the pyrazine ring, further activated by the chloro-substituent, makes it susceptible to attack by nucleophiles like piperazine.
This protocol focuses on the SNAr pathway due to its operational simplicity, cost-effectiveness, and generally high yields. The reaction involves heating 2-chloro-6-methylpyrazine with an excess of piperazine, which serves as both the nucleophile and the acid scavenger.
Caption: Overall synthetic scheme for the SNAr reaction.
Health and Safety Precautions
Handling the reagents involved in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.
-
Piperazine (Anhydrous): Corrosive and can cause severe skin burns and eye damage.[6][7] It is also a respiratory sensitizer.[7] Always handle in a well-ventilated fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8][9] Avoid inhaling dust by handling it carefully.[7]
-
2-Chloro-6-methylpyrazine: Harmful if swallowed and causes skin and serious eye irritation.[10][11] Handle with the same level of PPE as piperazine.
-
Solvents: Work in a fume hood to avoid inhaling solvent vapors. Ensure there are no nearby ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][12]
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Suggested Purity |
| 2-Chloro-6-methylpyrazine | 38557-71-0 | 128.56 | ≥97% |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | ≥99% |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99% |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Detailed Step-by-Step Synthesis Protocol
This protocol is designed for a ~5 gram scale synthesis of the title compound.
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). While SNAr reactions are not strictly air-sensitive, using an inert atmosphere prevents potential side reactions with atmospheric moisture, especially given the hygroscopic nature of piperazine.
-
To the flask, add 2-chloro-6-methylpyrazine (5.0 g, 38.9 mmol, 1.0 eq.) .
-
Add anhydrous piperazine (10.0 g, 116.1 mmol, 3.0 eq.) .
-
Rationale: A 3-fold excess of piperazine is used. This excess serves two critical functions: it acts as the nucleophile and simultaneously serves as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Using a large excess also minimizes the potential for undesired disubstitution of the piperazine.
-
-
Add isopropanol (50 mL) to the flask.
-
Rationale: Isopropanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and provides a suitable boiling point for the reaction temperature.
-
Step 2: Reaction Execution
-
Attach a reflux condenser to the flask.
-
Begin stirring the mixture and gently heat the flask to reflux (~82 °C) using a heating mantle.
-
Maintain the reaction at reflux for 12-18 hours. The reaction mixture will become a thicker slurry as piperazine hydrochloride precipitates.
Step 3: Reaction Monitoring
-
Periodically monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Prepare a TLC sample by withdrawing a small aliquot of the reaction mixture and dissolving it in ethyl acetate.
-
Spot the sample on a silica gel TLC plate alongside a spot of the starting material (2-chloro-6-methylpyrazine).
-
Elute the plate using a solvent system of 95:5 Ethyl Acetate / Hexanes .
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible. The product will be a new, more polar spot (lower Rf value).
Step 4: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (75 mL) .
-
Stir vigorously until all solids dissolve. Transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers. The product will be in the organic (top) layer.
-
Wash the organic layer sequentially with brine (2 x 30 mL) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as an off-white or yellowish solid.
Step 5: Purification
-
The crude product must be purified by flash column chromatography.
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient solvent system. Start with 100% Ethyl Acetate and gradually increase the polarity by adding methanol. A typical gradient is from 0% to 5% Methanol in Ethyl Acetate .
-
Rationale: The addition of a polar solvent like methanol is necessary to elute the relatively polar product. Adding a small amount of triethylamine (0.5-1%) to the eluent can be beneficial to prevent the basic product from streaking on the acidic silica gel, leading to better separation.
-
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and concentrate them under reduced pressure to afford This compound as a pure solid. The expected yield is typically in the range of 75-90%.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the methyl group on the pyrazine ring, the aromatic protons on the pyrazine ring, and the two sets of methylene protons on the piperazine ring.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z ≈ 179.2.
-
Appearance: White to light yellow solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. nj.gov [nj.gov]
- 10. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-6-methylpyrazine AldrichCPR 38557-71-0 [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols for the Purification of 2-methyl-6-piperazin-1-ylpyrazine
Introduction
2-methyl-6-piperazin-1-ylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a pyrazine and a piperazine moiety, imparts unique physicochemical properties that are often sought after in the design of novel therapeutic agents. The purity of this compound is of paramount importance, as even minor impurities can significantly impact biological activity, toxicity, and the overall integrity of research data.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are grounded in fundamental chemical principles and have been designed to be robust and reproducible. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly purified form.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present.
Physicochemical Properties of this compound:
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₄N₄ | Indicates the elemental composition. |
| Molecular Weight | 178.23 g/mol | Useful for mass spectrometry and molar calculations. |
| Appearance | Typically a solid at room temperature | Enables purification by recrystallization. |
| Basicity | The piperazine nitrogen atoms are basic. | This is a key property that can be exploited for purification by acid-base extraction. |
| Polarity | Moderately polar | Influences solubility in various organic solvents and its retention in chromatography. |
Common Impurities in the Synthesis of this compound:
The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the pyrazine ring (e.g., a halogen) with piperazine. Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-6-methylpyrazine and piperazine.
-
By-products: Including products of side reactions, such as the formation of imidazole derivatives.[1][2]
-
Regioisomers: If unsymmetrical starting materials are used.
-
Solvents and Reagents: Residual solvents and reagents from the reaction mixture.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The following sections detail the most effective methods for purifying this compound.
Acid-Base Extraction: Leveraging Basicity for a Highly Effective First Pass
The presence of the basic piperazine ring makes acid-base extraction an exceptionally powerful initial purification step.[3][4] This technique separates the basic target compound from neutral and acidic impurities.
Principle: this compound, being a base, will react with an acid to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase. The aqueous layer containing the protonated product can then be separated, and the pH adjusted with a base to regenerate the free base form of the pure compound, which can be extracted back into an organic solvent.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) will contain the protonated this compound. Drain the organic layer.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basification: To the aqueous layer, slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 10). The free base of the product will precipitate or form an oily layer.
-
Back-Extraction: Extract the aqueous layer with several portions of a fresh organic solvent (e.g., DCM or ethyl acetate) to recover the purified product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Acid-Base Extraction:
Caption: Workflow of Acid-Base Extraction.
Recrystallization: For Crystalline Solids of High Purity
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.
Solvent Selection for this compound:
Based on the polarity of the molecule, a range of solvents and solvent systems should be screened.
| Solvent/System | Rationale |
| Ethanol or Methanol | The polar nature of these alcohols can be suitable for dissolving the moderately polar target compound at elevated temperatures. |
| Hexane/Acetone | A non-polar/polar mixture. The compound is dissolved in a minimal amount of hot acetone, and hexane is added dropwise until turbidity persists. Upon cooling, crystals should form.[5][6] |
| Hexane/Ethyl Acetate | Similar to the hexane/acetone system, this is another effective mixed solvent system for pyrazine derivatives.[5][6] |
| Toluene | Can be a good choice for compounds that are sparingly soluble in other common solvents at room temperature but show good solubility when heated. |
Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Workflow for Recrystallization:
Caption: Workflow of Recrystallization.
Column Chromatography: For Separation of Closely Related Impurities
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with different polarities will travel at different rates, allowing for their separation.
Recommended Chromatography Systems:
| Stationary Phase | Mobile Phase (Eluent) | Rationale |
| Silica Gel | Hexane/Ethyl Acetate gradient (e.g., starting with 90:10 and gradually increasing the polarity) | A standard and effective system for separating moderately polar compounds. The gradient elution allows for the separation of a wider range of impurities.[1][2] |
| Alumina (basic or neutral) | Dichloromethane/Methanol gradient | Alumina can be beneficial for basic compounds like this compound as it can reduce tailing. |
| Reverse-Phase C18 Silica | Water/Acetonitrile or Water/Methanol with a modifier (e.g., 0.1% formic acid or triethylamine) | In reverse-phase chromatography, less polar compounds elute later. This can be a powerful alternative for separating polar impurities. |
Protocol for Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 hexane/ethyl acetate) and pour it into a glass column. Allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: Workflow of Column Chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of non-volatile impurities. Both normal-phase and reverse-phase methods can be developed.[7][8][9][10][11] |
| Gas Chromatography (GC) | Purity assessment for volatile compounds and detection of volatile impurities.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structurally related impurities. ¹H and ¹³C NMR are standard. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and identification of impurities based on their mass-to-charge ratio. |
| Melting Point Analysis | A sharp melting point range close to the literature value is indicative of high purity. |
Conclusion
The purification of this compound requires a systematic approach that leverages the unique physicochemical properties of the molecule. A combination of acid-base extraction, recrystallization, and column chromatography, followed by rigorous analytical assessment, will ensure the high purity required for demanding research and development applications. The protocols and guidelines presented in this document provide a robust framework for achieving this goal.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectroscopy of 2-methyl-6-piperazin-1-ylpyrazine
An Application Note on the Structural Elucidation of 2-methyl-6-piperazin-1-ylpyrazine using ¹H and ¹³C NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of this compound (CAS 51047-59-7) using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Given the prevalence of pyrazine and piperazine scaffolds in medicinal chemistry and drug development, a robust and reproducible protocol for structural verification is paramount.[2] This document outlines detailed, field-proven protocols for sample preparation, NMR data acquisition, and processing. Furthermore, it presents a complete, predicted spectral analysis for ¹H and ¹³C NMR, with assignments justified by established principles of chemical shift theory and data from analogous heterocyclic systems. This guide is intended for researchers, chemists, and quality control scientists engaged in the synthesis and analysis of heterocyclic compounds.
Introduction: The Structural Significance of this compound
The molecule this compound is a disubstituted pyrazine, incorporating both an electron-donating methyl group and a piperazine moiety. The pyrazine ring is an electron-deficient heterocycle, while the piperazine ring is a saturated, non-aromatic amine. This combination of electronic and steric features makes NMR spectroscopy an ideal tool for its structural elucidation. Accurate interpretation of the ¹H and ¹³C NMR spectra is critical for confirming the regiochemistry of substitution and assessing the conformational dynamics of the piperazine ring.
The protons on the pyrazine ring are expected to be in the aromatic region but are influenced by the electronic effects of the substituents. The four methylene groups of the piperazine ring are chemically non-equivalent and may exhibit complex splitting patterns or conformational exchange phenomena.[3] This guide provides the necessary protocols and interpretive framework to unambiguously assign the structure of this molecule.
Predicted Spectroscopic Data and Structural Assignments
Due to the absence of publicly available experimental spectra for this specific compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related pyrazine and piperazine derivatives.[4][5][6] These predictions serve as a reliable benchmark for experimental verification.
Molecular Structure with Numbering
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~ 8.05 | Singlet (s) | 1H | - | Aromatic proton on an electron-deficient pyrazine ring, deshielded.[4] |
| H-5 | ~ 7.85 | Singlet (s) | 1H | - | Aromatic proton on an electron-deficient pyrazine ring, deshielded.[4] |
| -CH₂- (Piperazine, C9/C13) | ~ 3.50 | Triplet (t) | 4H | J ≈ 5.0 | Methylene protons adjacent to the pyrazine ring nitrogen (N8). |
| -CH₂- (Piperazine, C10/C12) | ~ 2.80 | Triplet (t) | 4H | J ≈ 5.0 | Methylene protons adjacent to the secondary amine (N11).[2] |
| -CH₃ (Methyl, C7) | ~ 2.40 | Singlet (s) | 3H | - | Methyl group attached to the aromatic pyrazine ring.[7] |
| -NH- (Piperazine, N11) | ~ 2.0 - 3.0 | Broad Singlet (br s) | 1H | - | Exchangeable proton of the secondary amine. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 158.0 | Pyrazine carbon bearing the methyl group. |
| C-6 | ~ 154.0 | Pyrazine carbon bearing the piperazine group. |
| C-3 | ~ 134.0 | Aromatic CH carbon on the pyrazine ring. |
| C-5 | ~ 130.0 | Aromatic CH carbon on the pyrazine ring. |
| -CH₂- (Piperazine, C9/C13) | ~ 48.0 | Methylene carbons alpha to the pyrazine ring.[5] |
| -CH₂- (Piperazine, C10/C12) | ~ 45.0 | Methylene carbons alpha to the secondary amine.[5] |
| -CH₃ (Methyl, C7) | ~ 21.0 | Methyl carbon attached to the pyrazine ring. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing the sample and acquiring high-quality NMR spectra.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential.[8]
-
Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.[9][10] The concentration should be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for many organic molecules. Alternatively, Chloroform-d (CDCl₃) can be used. The choice of solvent can slightly alter chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10] This volume is optimal for standard 5 mm NMR tubes.[9] Vortex or sonicate the vial gently to ensure the sample is fully dissolved, creating a homogenous solution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution by distorting magnetic field homogeneity, filter the solution.[9] Pass the solution through a small plug of glass wool or a syringe filter placed within a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
II. NMR Data Acquisition
These parameters are provided for a 400 MHz spectrometer but can be adapted for other field strengths.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks of the solvent signal.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2 seconds. This ensures quantitative relaxation for most protons.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often needed for quaternary carbons to relax fully.
-
Number of Scans: 1024-4096. More scans are required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Calibration: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.
-
Analysis:
-
¹H Spectrum: Integrate all signals to determine the relative number of protons for each peak. Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
-
¹³C Spectrum: Identify the number of unique carbon environments in the molecule.
-
Conclusion
This application note provides a robust and detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The provided protocols are designed to yield high-quality, reproducible data suitable for structural confirmation and purity assessment. The predicted spectral data, grounded in established NMR principles, offers a reliable reference for researchers, facilitating accurate and efficient analysis. This methodology is readily adaptable for the characterization of other substituted pyrazine and piperazine derivatives, making it a valuable tool in pharmaceutical research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 7. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. organomation.com [organomation.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. depts.washington.edu [depts.washington.edu]
Application Note: Mass Spectrometry Fragmentation Patterns of Piperazinyl Pyrazines
Introduction: The Significance of Piperazinyl Pyrazines
The piperazinyl pyrazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other targeted therapeutics. The intricate interplay of the electron-rich pyrazine ring and the flexible, basic piperazine moiety imparts unique pharmacological properties to these compounds. As such, the ability to rapidly and accurately characterize these molecules is paramount in drug discovery and development pipelines. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
This application note provides a detailed guide to understanding the characteristic fragmentation patterns of piperazinyl pyrazines under common ionization techniques. We will delve into the mechanistic rationale behind the observed fragment ions, offering a predictive framework for researchers. Furthermore, we will provide a robust, field-tested protocol for acquiring high-quality mass spectra, ensuring that scientists can confidently apply these principles in their own laboratories. This guide is intended for researchers, analytical scientists, and drug development professionals who seek to leverage mass spectrometry for the unambiguous identification and structural elucidation of this important class of compounds.
Theoretical Background: The Logic of Molecular Fragmentation
The fragmentation of a molecule in the gas phase of a mass spectrometer is not a random process. It is governed by fundamental principles of chemical stability. The protonated molecule ([M+H]⁺), generated via electrospray ionization (ESI), or the molecular ion (M⁺˙), from electron ionization (EI), is an energetically excited species. It dissipates this excess energy by cleaving its weakest bonds, leading to the formation of stable fragment ions and neutral losses. For piperazinyl pyrazines, the key structural features dictating fragmentation are:
-
The Piperazine Ring: A non-aromatic, saturated heterocycle prone to characteristic ring-opening reactions.
-
The Pyrazine Ring: An aromatic, electron-deficient heterocycle that is generally more stable but can undergo ring cleavage or loss of substituents.
-
The C-N Linkage: The bond connecting the piperazine and pyrazine rings is a critical nexus for fragmentation.
Under ESI conditions, protonation will likely occur on one of the nitrogen atoms of the basic piperazine ring. This charge site then directs the subsequent fragmentation cascade.
Predicted Fragmentation Pathways of Piperazinyl Pyrazines
Based on established fragmentation patterns of piperazine and pyrazine derivatives, we can predict the primary fragmentation pathways for a generic 2-(piperazin-1-yl)pyrazine structure. The most facile cleavages are expected to occur within the piperazine ring, as the C-N and C-C bonds in this saturated system are weaker than the bonds of the aromatic pyrazine ring.
The following diagram illustrates the principal expected fragmentation pathways under positive-mode ESI-MS/MS.
Caption: Predicted major fragmentation pathways for protonated piperazinyl pyrazines.
Mechanistic Interpretation:
-
Piperazine Ring Opening: The most common fragmentation route for N-substituted piperazines involves the cleavage of the C-C bonds within the piperazine ring. This typically leads to the formation of stable iminium ions and the loss of neutral fragments like ethenamine (C₂H₅N) or ethylene (C₂H₄).
-
Cleavage of the Linker Bond: The C-N bond connecting the two heterocyclic systems can also cleave, leading to the formation of a pyrazinyl cation and the neutral loss of piperazine, or vice-versa. The relative abundance of these ions will depend on the proton affinity of the two fragments.
-
Pyrazine Ring Fragmentation: While less common, at higher collision energies, the pyrazine ring itself may fragment, often characterized by the loss of HCN or other small neutral molecules.
The table below summarizes the expected key fragment ions for an unsubstituted 2-(piperazin-1-yl)pyrazine (Molecular Weight: 164.21 g/mol ).
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Fragmentation Pathway |
| 165.1 | 122.1 | [M+H - C₂H₅N]⁺ | Piperazine ring opening and loss of ethenamine |
| 165.1 | 109.1 | [M+H - C₃H₆N]⁺ | Further fragmentation of the piperazine ring |
| 165.1 | 81.1 | [C₄H₅N₂]⁺ | Pyrazinyl cation (loss of piperazine) |
| 165.1 | 85.1 | [C₄H₉N₂]⁺ | Protonated piperazine (loss of pyrazine) |
| 165.1 | 70.1 | [C₃H₆N₂]⁺ | Piperazine imminium ion fragment |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol provides a general framework for the analysis of piperazinyl pyrazines using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization source.
4.1. Sample and Standard Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the piperazinyl pyrazine analog in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Working Solutions: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Rationale: Preparing standards in the initial mobile phase composition ensures good peak shape and compatibility with the chromatographic system.
4.2. Liquid Chromatography Parameters
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes. Optimize based on the polarity of the specific analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Rationale: Formic acid is a common mobile phase additive that aids in the protonation of basic analytes like piperazinyl pyrazines in positive-mode ESI. A C18 column provides good retention for many small organic molecules.
4.3. Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Perform a product ion scan to generate the fragmentation spectrum.
-
-
Collision Energy: Start with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. For specific transitions in a multiple reaction monitoring (MRM) experiment, optimize the collision energy for each fragment ion.
-
Rationale: The specified parameters are typical starting points for small molecule analysis. Optimization of these parameters, particularly the collision energy, is crucial for obtaining high-quality and informative fragmentation spectra.
The following diagram outlines the general workflow for this experimental protocol.
Caption: A typical workflow for the LC-MS/MS analysis of piperazinyl pyrazines.
Conclusion and Best Practices
The mass spectral fragmentation of piperazinyl pyrazines is a predictable process dominated by cleavages within the piperazine ring. By understanding the underlying principles of fragmentation and employing a systematic analytical approach, researchers can confidently use MS/MS data for the structural elucidation of these important pharmaceutical compounds.
Key Takeaways:
-
Characteristic Fragments: Look for fragment ions resulting from the opening of the piperazine ring and the cleavage of the bond connecting the two heterocyclic systems.
-
Method Optimization: Always optimize collision energy to achieve a rich fragmentation spectrum.
-
High-Resolution MS: When available, use high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions, which can confirm their elemental composition and increase confidence in structural assignments.
-
Reference Spectra: Whenever possible, compare experimentally obtained spectra to reference spectra of known compounds or to spectra from spectral libraries.
By following the guidelines and protocols outlined in this application note, scientists can effectively harness the power of mass spectrometry to accelerate their research and development efforts in the exciting field of piperazinyl pyrazine-based therapeutics.
Application Notes and Protocols for Assessing the Biological Activity of Pyrazine Derivatives
Introduction: The Therapeutic Promise of Pyrazine Scaffolds
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry.[1][2][3][4][5][6][7] Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7][8] The structural versatility of the pyrazine ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to enhance efficacy and selectivity.[2][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to assess the biological activity of novel pyrazine derivatives. The methodologies detailed herein are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insights.
Part 1: Anticancer Activity Assessment
The evaluation of novel pyrazine derivatives as potential anticancer agents is a primary focus of many research endeavors.[1][3][4] A systematic approach, beginning with in vitro assays, is crucial for identifying promising candidates for further development.[9][10][11]
Rationale for In Vitro Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine a compound's effect on cancer cell viability and proliferation.[10] Cancer therapies aim to selectively kill cancer cells while minimizing harm to healthy cells.[11] Therefore, it is essential to evaluate cytotoxicity against both cancerous and non-malignant cell lines to establish a preliminary therapeutic window.[9][11][12]
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro assessment of anticancer activity.
Caption: Workflow for in vitro anticancer activity assessment of pyrazine derivatives.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant cell line (e.g., Vero).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Pyrazine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multichannel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.
Data Presentation and Interpretation
Summarize the IC50 values in a table for clear comparison. The Selectivity Index (SI) is a crucial parameter to evaluate the compound's specificity towards cancer cells.[9] It is calculated as follows:
SI = IC50 (non-malignant cells) / IC50 (cancer cells)
A higher SI value indicates greater selectivity for cancer cells.[9]
| Compound | Cancer Cell Line (IC50, µM) | Non-Malignant Cell Line (IC50, µM) | Selectivity Index (SI) |
| Pyrazine Derivative 1 | 5.2 | >100 | >19.2 |
| Pyrazine Derivative 2 | 12.8 | 85.3 | 6.7 |
| Doxorubicin (Control) | 0.8 | 5.4 | 6.75 |
Part 2: Antimicrobial Activity Assessment
Pyrazine derivatives have shown promise as antimicrobial agents.[13][14][15] The following protocols are fundamental for evaluating their efficacy against various microbial strains.
Rationale for Antimicrobial Screening
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial compounds.[16] Initial screening methods aim to identify compounds that can inhibit the growth of pathogenic microorganisms.
Experimental Workflow for Antimicrobial Screening
The diagram below outlines a standard workflow for assessing the antimicrobial activity of pyrazine derivatives.
Caption: Workflow for antimicrobial activity assessment of pyrazine derivatives.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Pyrazine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
-
Resazurin solution (optional, as a viability indicator).[16][18]
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazine derivatives in the appropriate broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.[18]
Data Presentation
Present the MIC values in a table to compare the activity of different pyrazine derivatives against a panel of microorganisms.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Pyrazine Derivative 3 | 16 | 64 | 32 |
| Pyrazine Derivative 4 | 8 | 32 | 16 |
| Ampicillin (Control) | 2 | 8 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Part 3: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and pyrazine derivatives have shown potential as anti-inflammatory agents.[8][19][20]
Rationale for Anti-inflammatory Screening
Key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, are often targeted in the development of anti-inflammatory drugs.[8] In vitro assays using immune cells, such as macrophages, are commonly employed to screen for compounds that can modulate these inflammatory responses.
Key Inflammatory Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][19] Its activation leads to the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrazine derivatives.
Detailed Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete DMEM medium.
-
Pyrazine derivatives dissolved in DMSO.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory drug).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample. Determine the percentage of NO inhibition relative to the vehicle control.
Data Presentation
Present the NO inhibition data in a table, along with the IC50 values for NO production. It is also crucial to perform a concurrent cytotoxicity assay to ensure that the observed decrease in NO is not due to cell death.
| Compound | NO Production IC50 (µM) | Cytotoxicity IC50 (µM) |
| Pyrazine Derivative 5 | 15.4 | >100 |
| Pyrazine Derivative 6 | 28.1 | >100 |
| L-NAME (Control) | 5.8 | >200 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the biological activities of novel pyrazine derivatives. By following these detailed methodologies, researchers can effectively screen for and characterize promising lead compounds for further development in the fields of oncology, infectious diseases, and inflammation. The integration of in vitro assays with mechanistic studies will ultimately pave the way for the discovery of new and effective pyrazine-based therapeutics.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ieasrj.com [ieasrj.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold of 2-Methyl-6-(piperazin-1-yl)pyrazine: Application Notes for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazine-Piperazine Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual endeavor. Heterocyclic compounds form the backbone of a significant portion of clinically approved drugs, with nitrogen-containing systems being particularly prominent.[1] Among these, the 2-methyl-6-(piperazin-1-yl)pyrazine scaffold has emerged as a privileged structure, adeptly blending key physicochemical properties to engage with a diverse range of biological targets. This guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis, derivatization, and biological evaluation, with a focus on its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, offers a unique combination of electronic properties and hydrogen bonding capabilities.[2] When coupled with the versatile piperazine moiety—a six-membered saturated ring containing two nitrogens—the resulting scaffold presents a trifecta of desirable attributes for drug design:
-
Structural Rigidity and Conformational Control: The defined geometry of the pyrazine and piperazine rings provides a degree of conformational constraint, which can be advantageous for achieving high-affinity binding to protein targets.
-
Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring offer opportunities for substitution, allowing for the fine-tuning of solubility, lipophilicity, and metabolic stability.[3] The basicity of the piperazine nitrogens can also be modulated to optimize pharmacokinetic profiles.
-
Versatile Points for Derivatization: The secondary amine of the piperazine ring serves as a convenient handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of target engagement.
This guide will delve into the practical applications of the 2-methyl-6-(piperazin-1-yl)pyrazine scaffold, providing researchers with the necessary protocols to leverage its potential in their drug discovery programs.
Chemical Synthesis and Derivatization
The synthesis of the 2-methyl-6-(piperazin-1-yl)pyrazine scaffold and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following protocols provide detailed methodologies for these transformations.
Protocol 1: Synthesis of 2-Methyl-6-(piperazin-1-yl)pyrazine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a reliable method for the synthesis of the core scaffold.[4]
Reaction Scheme:
Materials:
-
2-Chloro-6-methylpyrazine
-
Piperazine (use a significant excess to favor mono-arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-6-methylpyrazine (1.0 eq), piperazine (3.0 eq), and sodium tert-butoxide (1.5 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene to the Schlenk flask to achieve a final concentration of approximately 0.2 M with respect to the 2-chloro-6-methylpyrazine.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford 2-methyl-6-(piperazin-1-yl)pyrazine.
Protocol 2: N-Alkylation of 2-Methyl-6-(piperazin-1-yl)pyrazine
The secondary amine of the piperazine ring provides a nucleophilic center for the introduction of alkyl substituents.[5]
Reaction Scheme:
Materials:
-
2-Methyl-6-(piperazin-1-yl)pyrazine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-methyl-6-(piperazin-1-yl)pyrazine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Arylation of 2-Methyl-6-(piperazin-1-yl)pyrazine
The introduction of aryl or heteroaryl substituents can be achieved via another Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
2-Methyl-6-(piperazin-1-yl)pyrazine
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
RuPhos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
Follow the general procedure outlined in Protocol 1, using 2-methyl-6-(piperazin-1-yl)pyrazine as the amine coupling partner and the desired aryl halide as the electrophile.
-
Purify the final product by flash column chromatography.
Application in Kinase Inhibitor Drug Discovery
The 2-methyl-6-(piperazin-1-yl)pyrazine scaffold is a key component of several potent kinase inhibitors, including the FDA-approved drug Dasatinib, a dual Src/Abl kinase inhibitor.[6] The pyrazine and piperazine nitrogens can form critical hydrogen bond interactions within the ATP-binding site of kinases.
Signaling Pathway: Src Kinase
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and motility.[7] Its aberrant activation is implicated in various cancers.
Caption: Simplified Src kinase signaling pathway.
Protocol 4: In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of Src kinase and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Human c-Src enzyme
-
Src Peptide Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Ultra-Pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Dasatinib (as a positive control inhibitor)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the Src enzyme, Src peptide substrate, and ATP in Kinase Buffer to the desired working concentrations. The optimal concentrations should be determined empirically.
-
Prepare serial dilutions of the test compounds and Dasatinib in Kinase Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add:
-
1 µL of test compound or control (DMSO for no inhibition, Dasatinib for positive control).
-
2 µL of Src enzyme.
-
2 µL of substrate/ATP mix.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Representative SAR of Pyrazine-Piperazine Kinase Inhibitors
While a comprehensive SAR table for the 2-methyl-6-(piperazin-1-yl)pyrazine scaffold is not publicly available, the following table presents representative data for a closely related series of pyrazine-based kinase inhibitors to illustrate how structural modifications can impact inhibitory activity.[8]
| Compound | R Group on Piperazine | Target Kinase | IC₅₀ (µM) |
| 1 | H | PIM-1 | 8.699 |
| 2 | -CH₃ | PIM-1 | 8.523 |
| 3 | -CH₂CH₃ | PIM-1 | 7.959 |
| 4 | -CH(CH₃)₂ | PIM-1 | 8.155 |
| 5 | -C₆H₅ | PIM-1 | 7.357 |
Note: The data in this table is illustrative and based on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives, not 2-methyl-6-(piperazin-1-yl)pyrazine derivatives.[8]
Application in GPCR Modulator Drug Discovery
The 2-methyl-6-(piperazin-1-yl)pyrazine scaffold is also a valuable starting point for the development of GPCR modulators, including agonists, antagonists, and allosteric modulators.[9] The piperazine moiety can be functionalized to interact with various subpockets of GPCRs.
Signaling Pathway: Gq-Coupled GPCR
Many GPCRs signal through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration.
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Protocol 5: Calcium Flux Assay for GPCR Allosteric Modulators
This protocol describes a cell-based functional assay to identify and characterize allosteric modulators of a Gq-coupled GPCR by measuring changes in intracellular calcium.[10]
Materials:
-
A mammalian cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds and a known orthosteric agonist for the target GPCR.
-
A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the assay plates at an appropriate density to form a confluent monolayer.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium indicator dye and probenecid in Assay Buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Assay Protocol (for Negative Allosteric Modulators - NAMs):
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Place the assay plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add the test compounds to the wells. Incubate for a predefined period (e.g., 5-15 minutes).
-
After the incubation, the instrument will add a fixed concentration of the orthosteric agonist (typically an EC₈₀ concentration) to all wells.
-
Continue to record the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The fluorescence signal will increase upon agonist stimulation. A NAM will reduce the magnitude of this response.
-
Calculate the percent inhibition of the agonist response for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 6: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPCR, allowing for the determination of the test compound's binding affinity (Ki).[11]
Materials:
-
Cell membranes prepared from cells expressing the GPCR of interest.
-
A suitable radioligand for the target GPCR (e.g., [³H]-labeled antagonist).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds.
-
A non-radiolabeled antagonist to determine non-specific binding.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding Buffer.
-
Test compound at various concentrations (or buffer for total binding, or a high concentration of non-radiolabeled antagonist for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold Wash Buffer (typically the same as the Binding Buffer).
-
-
Counting and Data Analysis:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percent specific binding as a function of the test compound concentration.
-
Calculate the IC₅₀ value from the competition curve and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
The 2-methyl-6-(piperazin-1-yl)pyrazine scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and multiple points for synthetic elaboration make it an attractive starting point for the design of novel therapeutics targeting a range of biological entities, most notably kinases and GPCRs. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this scaffold in their drug discovery efforts. By understanding the synthetic nuances and employing robust biological evaluation techniques, the full potential of the 2-methyl-6-(piperazin-1-yl)pyrazine core can be unlocked to generate the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazine Derivatives in SHP2 Inhibition
Introduction: Targeting the "Undruggable" Phosphatase
The Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged from the shadows of being considered an "undruggable" target to a focal point in oncology research.[1] SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical signaling node, integrating signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) cascade.[1][2] Its function is essential for cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity, either through gain-of-function mutations or overexpression, is implicated in various developmental disorders and a wide range of cancers, including lung, breast, and gastric cancers, as well as leukemia.[3][4][5]
For years, the development of SHP2 inhibitors was stymied by the highly conserved and charged nature of the catalytic active site, leading to inhibitors with poor selectivity and low cell permeability.[6] A paradigm shift occurred with the discovery of a novel allosteric binding site—a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.[7][8] This breakthrough paved the way for a new class of highly potent and selective allosteric inhibitors. Among these, pyrazine-based scaffolds have proven to be particularly fruitful, leading to the development of pioneering clinical candidates like TNO155.[6][9]
This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and characterization of pyrazine-based SHP2 inhibitors. It is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into experimental design and execution.
The SHP2 Signaling Nexus
SHP2 acts as a central hub in cellular signaling. In its basal state, the N-SH2 domain sterically blocks the PTP catalytic domain, maintaining an auto-inhibited, closed conformation.[8][10] Upon stimulation by growth factors (e.g., EGF, FGF), RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This binding event induces a conformational change, releasing the auto-inhibition and activating the phosphatase.[10] Activated SHP2 then dephosphorylates specific substrates, transducing the signal to downstream effectors. Its primary role is the positive regulation of the RAS-MAPK pathway, but it also modulates the PI3K-AKT and JAK-STAT pathways, making it a pleiotropic regulator of cellular fate.[1][2][4]
Caption: The SHP2 signaling cascade.
Mechanism of Allosteric Inhibition by Pyrazine Derivatives
Pyrazine-based inhibitors do not compete with substrates at the catalytic site. Instead, they bind to a distinct allosteric pocket, exploiting the natural conformational dynamics of the enzyme.[7] This binding event effectively "locks" SHP2 in its closed, auto-inhibited state, preventing the N-SH2 domain from dissociating and thereby keeping the catalytic site inaccessible.[8] X-ray crystallography studies have revealed that the pyrazine core and its substituents form a network of hydrogen bonds and cation-π interactions with key residues such as Thr108, Glu110, Arg111, and Phe113 within the allosteric tunnel.[11][12][13] This mechanism confers high selectivity for SHP2 over other phosphatases, a critical feature for a successful therapeutic agent.
Caption: Allosteric inhibition of SHP2.
Key Pyrazine-Based SHP2 Inhibitors: A Comparative Overview
The pyrazine scaffold has been extensively explored, leading to several potent inhibitors. Structure-activity relationship (SAR) studies have enabled the optimization of potency, selectivity, and pharmacokinetic properties.[8][9] Newer generations of inhibitors, such as those with pyrazolopyrazine or imidazopyrazine cores, demonstrate nanomolar to sub-nanomolar potency.[8][11][14]
| Inhibitor Class | Representative Compound | SHP2 WT IC₅₀ (nM) | Cellular IC₅₀ (µM) & Cell Line | Reference |
| Pyrazine | SHP099 | 70 | 2.2 (KYSE-520) | [15] |
| Pyrazine | TNO155 | N/A | N/A (Clinical Candidate) | [9] |
| Pyrazolo[3,4-b]pyrazine | Compound 4b | 3.2 | 0.58 (NCI-H358) | [11][12] |
| Pyrazolo[3,4-b]pyrazine | TK-642 | 2.7 | 5.73 (KYSE-520) | [14] |
| Imidazopyrazine | Compound 8 | N/A (Potent) | N/A (Potent) | [8][16] |
| Pyrazine N-oxide | Compound C5 | 23 | 0.67 (MV-411) | [13] |
Application Protocols
Protocol 1: In Vitro SHP2 Enzymatic Inhibition Assay (Fluorescence-Based)
Principle: This homogeneous assay measures the phosphatase activity of recombinant full-length SHP2 by monitoring the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[15][17] In its phosphorylated state, DiFMUP is non-fluorescent. Upon dephosphorylation by SHP2, the highly fluorescent product DiFMU is generated, which can be measured kinetically. Since full-length SHP2 is auto-inhibited, a dually phosphorylated peptide mimic of its natural binding partner, such as an IRS-1 peptide, is required to induce the active conformation.[10][15]
Caption: Workflow for the in vitro SHP2 enzymatic assay.
Materials:
-
Recombinant full-length wild-type SHP2 protein (BPS Bioscience, Cat. #79018 or similar).[18]
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide).[15][18]
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (Thermo Fisher, Cat. #D6567).[15]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[10][15]
-
Pyrazine derivative inhibitor stock solution (e.g., 10 mM in DMSO).
-
384-well, low-volume, black, flat-bottom assay plates.
-
Fluorescence microplate reader with kinetic capabilities.
Procedure:
-
Reagent Preparation:
-
Inhibitor Dilution: Prepare a serial dilution of the pyrazine derivative in 100% DMSO. Subsequently, create an intermediate dilution plate by diluting the compounds into Assay Buffer. Causality: This step ensures the final DMSO concentration in the assay is low (typically ≤1%) to prevent enzyme inhibition or assay interference.[17]
-
Enzyme Activation Mix: Prepare a 2X working solution of SHP2 enzyme and the activating peptide in Assay Buffer. For example, 1 nM SHP2 with 1 µM p-IRS1 peptide.[17] Incubate this mixture at room temperature for 20-30 minutes. Causality: Pre-incubation allows the activating peptide to bind to the SH2 domains, shifting the conformational equilibrium of SHP2 to its active state before the inhibitor is introduced.
-
Substrate Solution: Prepare a 2X working solution of DiFMUP in Assay Buffer (e.g., 20 µM). Causality: The final concentration should be at or near the Michaelis-Menten constant (Km) for accurate determination of competitive or allosteric inhibition kinetics.
-
-
Assay Reaction:
-
Add 5 µL of the diluted pyrazine inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes. Causality: This incubation period allows the inhibitor to reach binding equilibrium with the enzyme.[15]
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well. The final volume will be 25 µL.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader (e.g., with excitation at ~360 nm and emission at ~460 nm).
-
Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Verification using CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[19] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[20] In this protocol, cells are treated with the inhibitor, heated to a range of temperatures, and the amount of soluble (non-denatured) SHP2 remaining is quantified. An increase in the melting temperature (Tm) of SHP2 in the presence of the inhibitor provides direct evidence of target engagement.
Materials:
-
HEK293T or cancer cell line of interest.
-
Pyrazine derivative inhibitor.
-
Cell culture medium, PBS, and trypsin.
-
Thermal cycler with a gradient function.
-
Lysis Buffer (e.g., non-denaturing IP Lysis Buffer).
-
Reagents for protein quantification (e.g., Western blot antibodies for SHP2 and a loading control, or an EFC-based system like DiscoverX InCell Pulse).[10][19]
-
384-well PCR plates.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the pyrazine inhibitor at the desired concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for 1 hour at 37°C in their culture medium.[20]
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into a 384-well PCR plate.
-
Place the plate in a thermal cycler and apply a temperature gradient (e.g., 42°C to 58°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[20] Causality: This step denatures and aggregates unstable proteins. Stabilized proteins will remain soluble at higher temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding Lysis Buffer and performing freeze-thaw cycles or using sonication.
-
Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]
-
-
Quantification of Soluble SHP2:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a new plate.
-
Quantify the amount of soluble SHP2 in each sample using Western blotting.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for SHP2. Use a loading control (e.g., GAPDH, Tubulin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for SHP2 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the inhibitor (ΔTm) confirms target engagement.[19]
-
Protocol 3: Assessing Downstream Pathway Modulation via Western Blot
Principle: Since SHP2 is a positive regulator of the MAPK pathway, an effective inhibitor should decrease the phosphorylation of downstream effectors like ERK. This assay measures the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with a pyrazine derivative.
Materials:
-
Cancer cell line with an active MAPK pathway (e.g., KYSE-520, NCI-H358).[11][12]
-
Pyrazine derivative inhibitor.
-
Growth factors (e.g., EGF) if serum-starvation is used.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Optional: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with a serial dilution of the pyrazine inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to robustly activate the MAPK pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK and then for a loading control (GAPDH).
-
Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective downstream pathway inhibition.[21]
-
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. hanspub.org [hanspub.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-piperazin-1-ylpyrazine
Welcome to the technical support center for the synthesis of 2-methyl-6-piperazin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. We will delve into the common challenges leading to low yields and provide scientifically-grounded, actionable solutions.
Troubleshooting Guide: Overcoming Low Yields
Low yield is the most frequently reported issue in the synthesis of this compound. The following section is structured to help you diagnose and resolve the specific issues you may be encountering during your experiments.
Q1: My reaction yield is consistently low (<40%) when reacting 2-chloro-6-methylpyrazine with piperazine. What are the most likely causes and how can I fix them?
This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. While seemingly straightforward, its efficiency is highly sensitive to several factors. Low yields are typically traced back to one of three areas: reaction conditions, reagent quality, or competitive side reactions.
Initial Diagnostic Workflow:
Use the following workflow to systematically identify the root cause of your low yield issue.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Detailed Explanations:
-
Reagent Quality:
-
2-Chloro-6-methylpyrazine: Ensure the purity of your starting material. Impurities can interfere with the reaction. Recrystallization or column chromatography may be necessary if the starting material is of low quality.
-
Piperazine: Piperazine is hygroscopic. The presence of water can reduce the nucleophilicity of the amine and lead to side reactions. Use anhydrous piperazine or dry it thoroughly before use (e.g., by azeotropic distillation with toluene).
-
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is generally required to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). Ensure the solvent is anhydrous.
-
Temperature: SNAr reactions on electron-deficient rings like pyrazine are often thermally driven.[1][2] A temperature range of 80-120 °C is common. If the reaction is sluggish, a modest increase in temperature can significantly improve the rate and yield.
-
Base: While piperazine itself is a base, an additional non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can be beneficial. The base deprotonates the second nitrogen of the attacking piperazine, preventing the formation of an unreactive ammonium salt and regenerating the nucleophile.
-
Q2: I am observing a significant amount of a bis-arylated side product, 1,4-bis(6-methylpyrazin-2-yl)piperazine. How can I minimize its formation?
This is a very common issue when using a difunctional nucleophile like piperazine. The desired mono-substituted product can act as a nucleophile itself and react with another molecule of the electrophile.
Strategies to Promote Mono-substitution:
-
Stoichiometry: This is the most critical parameter. Use a significant excess of piperazine. A ratio of 3 to 5 equivalents of piperazine relative to 2-chloro-6-methylpyrazine is recommended. This statistical advantage ensures the chloropyrazine is more likely to encounter a molecule of free piperazine than the already-reacted product.
-
Slow Addition: Add the 2-chloro-6-methylpyrazine solution slowly (e.g., via a syringe pump) to a heated solution of excess piperazine. This maintains a low concentration of the electrophile in the reaction mixture at all times, further disfavoring the second substitution.
-
Protecting Groups: For syntheses where maximizing purity is critical, consider using a mono-protected piperazine, such as N-Boc-piperazine. The reaction with 2-chloro-6-methylpyrazine will occur selectively at the unprotected nitrogen. The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane) in a subsequent step. This approach adds steps but often provides a much cleaner product with a higher overall isolated yield.
Q3: My reaction is palladium-catalyzed (Buchwald-Hartwig amination), but it stalls or gives a low yield. What are the key optimization parameters?
The Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction is inefficient.[3][4] However, it is a complex catalytic cycle, and failure often points to catalyst deactivation or suboptimal component choice.
Key Buchwald-Hartwig Parameters:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Catalyst Precursor | Incomplete reduction of Pd(II) to active Pd(0). | Use a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or ensure conditions promote reduction. | The catalytic cycle requires Pd(0) for the initial oxidative addition step.[5] |
| Ligand | Ligand is not suitable for the substrate; ligand oxidation. | Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.[6] | These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing decomposition.[3][6] |
| Base | Base is too weak or sterically hindered. | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective. | A strong, non-coordinating base is required to deprotonate the amine without interfering with the catalyst.[5] |
| Atmosphere | Oxygen is present in the reaction vessel. | Rigorously degas the solvent and reaction mixture (e.g., via freeze-pump-thaw or sparging with argon) and maintain an inert atmosphere (N₂ or Ar). | Pd(0) complexes and phosphine ligands are sensitive to oxidation, which deactivates the catalyst. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Add piperazine (1.2 eq) and 2-chloro-6-methylpyrazine (1.0 eq).
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Proceed with aqueous work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for forming the C-N bond in this molecule.
Caption: Primary synthetic routes to the target compound.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct method. It involves reacting 2-chloro-6-methylpyrazine with an excess of piperazine, typically at elevated temperatures in a polar aprotic solvent. The electron-deficient nature of the pyrazine ring facilitates the attack of the nucleophile.[1][2][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a highly versatile and reliable method for forming C-N bonds.[3][8] It is particularly useful when SNAr reactions are sluggish or fail. It requires a palladium catalyst, a phosphine ligand, and a base.[4]
Q2: How should I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like 10% Methanol in Dichloromethane. The product is significantly more polar than the starting 2-chloro-6-methylpyrazine, so it will have a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product (m/z = 179.13 for [M+H]⁺). It is also excellent for detecting side products like the bis-arylated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for monitoring volatile components and can be used if the product is thermally stable.
Q3: What is the best method for purifying the final product?
This compound is a basic compound, which dictates the purification strategy.
-
Aqueous Work-up: After the reaction, perform an acid-base extraction.
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Extract with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12.
-
Extract the free-base product back into an organic solvent (e.g., Dichloromethane).
-
Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Crystallization/Precipitation: The product can sometimes be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) or precipitated as a salt (e.g., hydrochloride or acetate salt) for purification.[9]
-
Silica Gel Chromatography: If required, column chromatography can be performed. Due to the basic nature of the product, it can streak on standard silica gel. To mitigate this, either use a basic mobile phase (e.g., eluting with a gradient of 0-10% Methanol in Dichloromethane containing 1% triethylamine) or use deactivated/basic alumina as the stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Identification and removal of byproducts in pyrazine synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine derivatives. It provides practical, in-depth solutions to common challenges related to the identification and removal of synthesis byproducts. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed for its probable causes, followed by a detailed, step-by-step resolution protocol.
Issue 1: The final product is a dark, viscous oil or tar-like substance, not the expected solid or clear liquid.
-
Possible Cause: This is a classic indicator of polymerization.[1] Pyrazine synthesis often involves reactive intermediates, such as dihydropyrazines or α-amino ketones, which can self-condense or react with other species to form high-molecular-weight polymeric materials.[1] This is particularly prevalent under conditions of excessive heat or in the presence of oxygen if intermediates are air-sensitive.[2]
-
Suggested Solution: Protocol for Minimizing and Removing Polymeric Byproducts
-
Reaction Temperature Control: Lower the reaction temperature. While sufficient heat is necessary, excessive temperatures can accelerate polymerization and degradation.[2] Monitor the reaction closely and maintain the lowest effective temperature.
-
Inert Atmosphere: If not already doing so, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents air oxidation of sensitive intermediates, a common cause of discoloration and byproduct formation.[2]
-
Workup - Initial Filtration:
-
After the reaction is complete, dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).
-
Attempt to precipitate the polymeric material by adding a non-polar solvent like hexane. Polymers are often insoluble in non-polar solvents.
-
Filter the mixture. The desired pyrazine product should remain in the filtrate.
-
-
Workup - Adsorbent Treatment:
-
If polymers remain in solution, pass the filtrate through a short plug of an adsorbent like activated carbon or silica gel. These materials can effectively adsorb high-molecular-weight colored impurities.
-
-
Purification: Proceed with column chromatography. Polymeric materials will typically remain at the baseline (Rf = 0) on a silica gel column, allowing for the elution of your target pyrazine.
-
Issue 2: GC-MS analysis shows multiple peaks, some with very similar mass spectra to the target compound.
-
Possible Cause: The presence of positional isomers is a common challenge in pyrazine synthesis, especially when using unsymmetrical precursors. These isomers have the same mass and often produce nearly identical fragmentation patterns in MS, making them difficult to distinguish by mass spectrometry alone.[3][4] Incomplete oxidation during synthesis can also lead to dihydropyrazine byproducts, which have a mass two units higher (M+2) than the target pyrazine.
-
Suggested Solution: Workflow for Isomer Identification and Separation
-
Leverage Gas Chromatography Retention Indices (RI): The most reliable method to distinguish isomers via GC-MS is by comparing their retention indices on a given column with literature values.[3][4] Isomers, despite similar mass spectra, will almost always have different retention times.
-
High-Resolution ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive technique for structural elucidation.
-
Sample Prep: Carefully purify a sample of the mixture by flash chromatography to isolate each component.
-
Analysis: Acquire a high-resolution (≥400 MHz) ¹H NMR spectrum. The substitution pattern on the pyrazine ring dictates the chemical shifts and coupling constants of the ring protons, providing a unique fingerprint for each isomer.[5][6] For example, a 2,5-disubstituted pyrazine will have a simpler, more symmetric spectrum than a 2,3-disubstituted analogue.
-
-
Optimized Chromatographic Separation:
-
Column Chromatography: Flash chromatography using high-surface-area silica is often effective for separating pyrazine isomers.[7] A shallow gradient of a hexane/ethyl acetate solvent system is a good starting point.[8]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, can provide the necessary resolution.[9]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in classical pyrazine syntheses like Gutknecht or Staedel-Rugheimer?
A1: In these syntheses, which rely on the self-condensation of α-amino ketones, several key byproducts can arise[10][11][12]:
-
Dihydropyrazines: The initial cyclization product is a dihydropyrazine, which must be oxidized to the aromatic pyrazine.[13][14] If the oxidation step is incomplete, you will isolate dihydropyrazines as major impurities.
-
Starting Materials: Unreacted α-amino ketones or their precursors (e.g., α-haloketones, isonitroso ketones) can contaminate the final product.
-
Over-oxidation Products: Using overly harsh oxidizing agents can lead to the formation of pyrazine N-oxides or even ring-opened products like carboxylic acids.[1]
-
Imidazole Derivatives: In syntheses that involve ammonia and dicarbonyl-like intermediates, particularly Maillard-type reactions, imidazole byproducts can form and may be co-extracted with your pyrazine product.[15][16]
Q2: My ¹H NMR spectrum shows unexpected singlets in the aromatic region. What could they be?
A2: Unexpected singlets in the aromatic region of an NMR spectrum for a substituted pyrazine often point to symmetrically substituted impurities.[9] For example, if you are synthesizing an unsymmetrical 2-chloro-6-(methylsulfanyl)pyrazine from 2,6-dichloropyrazine, you might see singlets corresponding to:
-
Unreacted 2,6-Dichloropyrazine: This symmetrical starting material will show a single peak for its two equivalent aromatic protons.[9]
-
Over-reacted 2,6-bis(methylsulfanyl)pyrazine: This symmetrical byproduct will also show a singlet for its aromatic protons.[9] The chemical shifts of these singlets will differ from each other and from the distinct doublets expected for your unsymmetrical target product.
Q3: How can I use acid-base extraction to purify my pyrazine product?
A3: Pyrazines are weakly basic due to the lone pair of electrons on the nitrogen atoms. This property can be exploited for purification using an acid-base extraction.[17] This technique is particularly useful for separating pyrazines from neutral organic impurities or unreacted acidic starting materials.
Protocol for Acid-Base Extraction of a Pyrazine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazine will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Most neutral organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This neutralizes the pyrazine salt, converting it back to its water-insoluble free base form, which will often precipitate or form an oil.
-
Re-extraction: Extract the now-neutralized pyrazine back into a fresh portion of organic solvent (e.g., DCM) multiple times to ensure complete recovery.[18][19]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazine.
Q4: What are the best starting points for recrystallizing a solid pyrazine derivative?
A4: The choice of recrystallization solvent is critical and depends on the polarity of your specific pyrazine derivative, following the "like dissolves like" principle.[20] The ideal solvent will dissolve the compound when hot but not when cold.[20]
| Substituent Type on Pyrazine Ring | Polarity | Recommended Starting Solvents |
| Alkyl groups (e.g., methyl, ethyl) | Low to Medium | Hexane/Ethyl Acetate, Ethanol, Methanol/Water[21][22] |
| Polar groups (-OH, -COOH) | High | Water, Ethanol, Acetone[20] |
| Halogens (-Cl, -Br) | Medium to High | Ethanol/Water, Hexane/DCM, Toluene[20][23] |
General Recrystallization Tip: A mixed solvent system is often very effective. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Allow the mixture to cool slowly to promote the formation of pure crystals.[21]
Visual Guides & Data
Diagrams
// Nodes ketone [label="α-Oximino Ketone"]; reduction [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; aminoketone [label="α-Amino Ketone\n(Reactive Intermediate)"]; dimer [label="Self-Condensation\n(Dimerization)"]; dhp [label="Dihydropyrazine"]; oxidation [label="Oxidation\n(e.g., CuO, O₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; pyrazine [label="Target Pyrazine", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
byproduct [label="Dihydropyrazine Byproduct\n(M+2 Impurity)", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ketone -> reduction; reduction -> aminoketone; aminoketone -> dimer; dimer -> dhp; dhp -> oxidation; oxidation -> pyrazine;
// Byproduct path dhp -> byproduct [label="Incomplete\nOxidation", style=dashed, color="#EA4335"]; } endom Caption: Byproduct formation in the Gutknecht pyrazine synthesis.
Data Tables
Table 1: Common Analytical Techniques for Pyrazine Impurity Identification
| Technique | Information Provided | Best For Detecting |
| GC-MS | Separation based on volatility/polarity; provides mass-to-charge ratio (m/z) and fragmentation patterns.[3] | Volatile impurities, positional isomers (via retention index), and compounds with different molecular weights (e.g., dihydropyrazines).[4] |
| ¹H & ¹³C NMR | Detailed structural information, including proton/carbon environment, connectivity, and stereochemistry.[24] | Positional isomers, symmetrical vs. unsymmetrical molecules, and structural confirmation of unknown byproducts.[5][25] |
| HPLC | Separation based on polarity; provides retention time and quantitative information (with UV detector).[9] | Non-volatile impurities, regioisomers, and for monitoring purification progress. |
| FTIR | Identifies functional groups present in the sample. | Gross impurities with distinct functional groups (e.g., -OH or C=O from starting materials). |
| TLC | Quick, qualitative assessment of the number of components in a mixture based on polarity. | Rapidly checking reaction completion and identifying the best solvent system for column chromatography.[7] |
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jasco.hu [jasco.hu]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ir.nbu.ac.in [ir.nbu.ac.in]
- 12. Pyrazine - Wikipedia [en.wikipedia.org]
- 13. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 14. Gutknecht Condensation | CoLab [colab.ws]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyrazine Derivatives by Column Chromatography
Welcome to the technical support guide for troubleshooting the column chromatography of pyrazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these important nitrogen-containing heterocycles. The unique basicity and electronic properties of the pyrazine ring system often necessitate specialized approaches to achieve optimal separation and yield. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazine compounds show significant peak tailing on a standard silica gel column?
Peak tailing is the most common issue when purifying pyrazine derivatives on silica gel.[1][2] This occurs because the lone pair of electrons on the nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a broad, asymmetric peak that compromises resolution and purity.[3]
Q2: What is the quickest way to fix peak tailing for my basic pyrazine compound?
The most direct method is to add a small amount of a basic modifier to your mobile phase.[1][4] Typically, adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent will neutralize the acidic silanol sites on the silica gel.[1][5] This "masks" the sites of strong interaction, allowing the pyrazine to elute more symmetrically.[5]
Q3: My pyrazine derivative seems to be decomposing on the column. How can I confirm this and prevent it?
If you observe a lower-than-expected yield and the appearance of new, unexpected spots on your TLC analysis of the collected fractions, your compound may be degrading.[6] Pyrazines can be sensitive to the acidic nature of standard silica gel.[6][7]
To confirm stability, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at a different Rf, the compound is likely unstable on silica. To prevent this, you can either deactivate the silica gel with a basic modifier like triethylamine or switch to a more inert stationary phase, such as basic or neutral alumina.[6][7][8][9]
Q4: I have two pyrazine isomers that are co-eluting. What's the first step to improve their separation?
Resolving closely related isomers requires optimizing the selectivity of your chromatographic system.[10] The first and simplest approach is to decrease the polarity of the mobile phase. A less polar eluent will increase the retention time of your compounds, allowing for more interactions with the stationary phase and potentially resolving the small differences between the isomers. If this is insufficient, a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution.[7]
In-Depth Troubleshooting & Advanced Protocols
Issue 1: Severe Peak Tailing & Irreversible Adsorption
You've tried adding triethylamine, but your pyrazine derivative still shows significant tailing or, in the worst case, won't elute from the column at all. This suggests a very strong interaction that basic modifiers alone cannot overcome.
Causality: The basicity of your pyrazine derivative is likely high, leading to a strong acid-base interaction with the silica surface that approaches irreversible binding. The structure of the pyrazine, including the presence of multiple nitrogen atoms or electron-donating groups, can enhance this basicity.
Solution Pathway:
-
Increase Modifier Concentration: Cautiously increase the triethylamine concentration to 2-3%.[7] However, be aware that excessive base can potentially dissolve the silica gel, especially with highly polar mobile phases like methanol/DCM.[5]
-
Switch to a Different Stationary Phase: The most robust solution is to move away from silica gel.[9] Basic alumina is an excellent alternative for purifying basic compounds like pyrazines as it provides a basic surface, eliminating the problematic acidic interactions.[1][8][11]
Caption: Decision tree for troubleshooting pyrazine purification.
-
Select Alumina Grade: Choose basic alumina (pH ~10) for most pyrazine derivatives.[11] Neutral alumina (pH ~7) can be used for compounds that might be sensitive to strong bases.[8][11] The activity grade (I, II, III) determines the water content; typically, a Brockmann activity of II or III is a good starting point.
-
Solvent System Selection: Use TLC to determine a suitable solvent system. Note that the elution order may differ from silica. A common starting point is a hexane/ethyl acetate or DCM/methanol mixture.[12]
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
In a beaker, mix the required amount of basic alumina with your initial, least polar mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining alumina from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the alumina bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude pyrazine mixture in a minimal amount of the mobile phase or a compatible solvent.[13]
-
Carefully pipette the sample onto the top of the alumina bed.
-
Drain the solvent until the sample has fully entered the stationary phase.
-
Carefully add a thin layer of sand on top of the alumina bed to prevent disturbance.[13]
-
-
Elution: Begin elution with the mobile phase determined by TLC, collecting fractions and monitoring by TLC as you would with a silica gel column.
Issue 2: Low or No Recovery of the Compound
You've run the column, but the total mass of material recovered is significantly lower than what you loaded, and your target compound is nowhere to be found.
Causality: This points to two primary possibilities: either the compound decomposed on the column, or it is irreversibly bound to the stationary phase.[6] A third, less common reason is that the compound is highly volatile and was lost during solvent evaporation. While pyrazines are generally stable, some derivatives can be susceptible to degradation under certain conditions.[14][15]
Solution Pathway:
-
Assess Stability: First, perform the TLC stability test described in FAQ Q3.
-
Re-evaluate Polarity: Your compound might be far more polar than anticipated, requiring a much stronger solvent system to elute. Try flushing the column with a very polar solvent system (e.g., 10-20% Methanol in DCM, potentially with an amine modifier) to see if the compound can be recovered.[5]
-
Consider Reversed-Phase Chromatography: If your pyrazine derivative has significant non-polar character (e.g., long alkyl chains) but is still too polar for good separation on normal phase, reversed-phase chromatography (using a C18-bonded silica stationary phase) can be an effective alternative.[12][16] In this mode, the most polar compounds elute first.
| Stationary Phase | Surface Chemistry | Best For | Key Considerations |
| Silica Gel | Acidic (Si-OH) | Neutral or acidic compounds; basic compounds with a modifier.[9] | Most common and inexpensive. Can cause tailing and decomposition of basic compounds.[1][17] |
| Basic Alumina | Basic (Al-O⁻) | Basic and neutral compounds, especially amines and heterocycles.[8][11] | Prevents issues with acidic interactions. May not be suitable for base-sensitive compounds.[11] |
| Neutral Alumina | Neutral | Aldehydes, ketones, esters, and other neutral functionalities.[8][11] | A good alternative to silica when mild conditions are required. |
| Reversed-Phase (C18) | Non-polar (Si-C18H37) | Compounds with mixed polarity; separating polar compounds from non-polar impurities.[12][16] | Elution order is reversed (polar elutes first). Uses aqueous mobile phases. |
Issue 3: Poor Separation Between Desired Product and Impurities
Your TLC plate shows good separation (a significant ΔRf), but the column fractions are all mixed.
Causality: This frustrating scenario often arises from improper column packing or sample loading technique.[18]
-
Poor Packing: Channels or cracks in the stationary phase bed create pathways for the solvent and sample to travel through unevenly, destroying the separation.[7]
-
Overloading: Loading too much sample for the amount of stationary phase used will result in broad, overlapping bands.[19]
-
Incorrect Sample Loading: Using too much solvent to dissolve the sample, or using a solvent that is much more polar than the mobile phase, will cause the initial sample band to be very wide, leading to poor resolution.[13]
Solution Pathway:
-
Optimize Column Packing: Always use the slurry packing method for the most homogenous column bed.[18] Ensure the slurry is well-mixed and poured in a single, continuous motion.
-
Dry Loading Technique: If your compound is poorly soluble in the mobile phase, use the dry loading method. This ensures the tightest possible initial sample band.[13]
-
Adhere to Loading Ratios: As a rule of thumb, use a silica gel-to-crude sample mass ratio of at least 50:1 for difficult separations. For easier separations, 30:1 may suffice.
-
Dissolve your crude pyrazine mixture in a suitable solvent (e.g., DCM, acetone, ethyl acetate) in a round-bottom flask.
-
Add a small amount of silica gel or the chosen stationary phase (approximately 5-10 times the mass of your crude sample) to the flask.
-
Swirl the flask to ensure the material is fully wetted and mixed.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder.[13]
-
Pack your column as usual, but do not add the top layer of sand yet.
-
Carefully pour the powder containing your adsorbed sample onto the top of the column bed, creating a thin, even layer.
-
Gently add the protective top layer of sand.
-
Carefully add the mobile phase and begin elution.
Caption: Interaction of pyrazine with unmodified vs. modified silica.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 18. orgsyn.org [orgsyn.org]
- 19. quora.com [quora.com]
Technical Support Center: Stability Studies of 2-Methyl-6-piperazin-1-ylpyrazine in Solution
Welcome to the technical support center for stability studies of 2-methyl-6-piperazin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the experimental analysis of this compound's stability in solution.
Introduction
This compound is a heterocyclic compound featuring both a pyrazine and a piperazine moiety. Understanding its stability profile is critical for its development as a potential pharmaceutical agent or for its use in other chemical applications. The molecule possesses several sites susceptible to degradation, including the piperazine ring, which can be prone to oxidation, and the pyrazine ring, which can be influenced by pH and light. This guide will walk you through potential challenges and provide scientifically grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The piperazine ring is susceptible to oxidation, and the overall molecule may undergo hydrolysis or photodegradation under certain conditions. Thermal stress can also lead to degradation, a characteristic seen in related piperazine compounds where methyl substitution can increase the rate of thermal degradation[1][2].
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Based on available safety data sheets for the solid form, solutions should be stored at low temperatures (e.g., 4°C) and protected from light[3]. The pH of the solution should be controlled, ideally in a buffered system, to minimize hydrolysis. It is also advisable to use de-gassed solvents to minimize oxidative degradation.
Q3: What analytical techniques are most suitable for a stability-indicating assay of this compound?
A3: A stability-indicating analytical method is one that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective choice. LC-MS is particularly powerful for identifying unknown degradation products[4]. Gas Chromatography (GC) could also be an option, but the compound's polarity and potential for thermal degradation during analysis need to be considered[5][6].
Q4: What are the likely degradation pathways for this molecule?
A4: While specific studies on this molecule are not publicly available, based on its structure and data from similar compounds, the likely degradation pathways include:
-
Oxidation: The piperazine ring is a likely site for oxidation, potentially leading to N-oxides or ring-opening products. This is a known pathway for other piperazine-containing compounds[7][8].
-
Hydrolysis: The pyrazine ring or the C-N bond connecting the two rings could be susceptible to hydrolysis, especially at extreme pH values.
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photodegradation. The storage instruction to "protect from light" suggests this is a potential issue[3].
-
Thermal Degradation: At elevated temperatures, molecules can degrade. Studies on similar piperazine structures show that methylation can enhance the rate of thermal degradation[1].
Part 2: Troubleshooting Guide for Stability Studies
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.
Issue 1: Rapid Loss of Parent Compound in Solution
Q: I am observing a much faster than expected loss of this compound in my aqueous buffered solution, even at room temperature. What could be the cause?
A: This issue often points to unaccounted-for stress factors. Here is a systematic approach to troubleshoot:
Step-by-Step Troubleshooting:
-
Check for Oxidative Stress:
-
Reasoning: The piperazine moiety is susceptible to oxidation. Dissolved oxygen in your aqueous buffer can be a significant contributor to degradation.
-
Action: Prepare your buffers using de-gassed water (e.g., by sparging with nitrogen or helium, or by sonication under vacuum). Prepare your sample solutions and store the vials with a nitrogen headspace. Compare the stability of your compound in de-gassed buffer versus a buffer prepared with regular water.
-
-
Evaluate for Photodegradation:
-
Reasoning: The compound is recommended to be protected from light, indicating potential photosensitivity[3]. Ambient laboratory lighting can be sufficient to cause degradation over time.
-
Action: Repeat your experiment with your sample vials wrapped in aluminum foil or using amber vials. Compare these results to samples exposed to light.
-
-
Investigate Buffer Excipient Incompatibility:
-
Reasoning: Certain buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with nitrogen-containing compounds.
-
Action: Test the stability in a different buffer system (e.g., citrate, acetate) at the same pH to see if the degradation profile changes.
-
-
Consider Adsorption to Container Surfaces:
-
Reasoning: Highly lipophilic or charged molecules can adsorb to glass or plastic surfaces, leading to an apparent loss of compound from the solution.
-
Action: Analyze a sample prepared in a different type of container (e.g., polypropylene if you are using glass, or vice-versa). Silanized glass vials can also be used to minimize adsorption.
-
Issue 2: Appearance of Multiple, Unidentified Peaks in the Chromatogram
Q: My stability study is generating several new peaks in my HPLC chromatogram that I cannot identify. How can I determine the source of these peaks?
A: The appearance of new peaks is the expected outcome of a degradation study. The challenge is to identify if they are true degradants and to characterize them.
Workflow for Peak Identification:
Caption: Workflow for identifying unknown chromatographic peaks.
Step-by-Step Protocol:
-
Ensure Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the parent peak and the new peaks. Co-elution can be misleading.
-
Perform Forced Degradation Studies: Subject the compound to harsh conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help you to correlate the peaks seen in your stability study with specific degradation pathways.
-
Utilize LC-MS for Identification:
-
Reasoning: Mass spectrometry is the most powerful tool for identifying unknown compounds.
-
Action: Analyze your degraded samples using an LC-MS system. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. Tandem MS (MS/MS) can be used to fragment the degradant ions, providing structural information to help elucidate the degradation pathway.
-
Issue 3: Poor Reproducibility in Stability Data
Q: I am getting inconsistent results between different runs of my stability study. What are the common causes of poor reproducibility?
A: Poor reproducibility can stem from analytical method variability or inconsistencies in the experimental setup.
Troubleshooting Reproducibility:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inconsistent pH of Solutions | The rates of hydrolysis are often highly pH-dependent. Small variations in pH can lead to large differences in degradation rates. | Always measure the pH of your final solution after adding the compound. Ensure your buffer has sufficient capacity to resist pH changes. |
| Temperature Fluctuations | Degradation kinetics are temperature-dependent (as described by the Arrhenius equation). Inconsistent storage temperatures will lead to variable degradation rates. | Use a calibrated, temperature-controlled stability chamber. Avoid opening the chamber frequently. Place a calibrated thermometer inside to monitor the temperature. |
| Variability in Sample Preparation | Inconsistent final concentrations or solvent ratios can affect stability. | Use calibrated pipettes and volumetric flasks. Prepare a master stock solution to be used for all samples in a given study. |
| Analytical Method Not Robust | If the analytical method is not robust, small changes in parameters (e.g., mobile phase composition, column temperature) can lead to large variations in peak areas. | Perform a robustness study on your analytical method by intentionally varying parameters to assess the impact on the results. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to understand the degradation pathways of this compound.
Objective: To generate degradation products under various stress conditions to support the development of a stability-indicating analytical method and to elucidate degradation pathways.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC system with PDA and/or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples at appropriate time points.
-
-
Analysis: Analyze all samples by a suitable chromatographic method. Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero).
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Preserving the Integrity of Pyrazine Compounds During Workup
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of pyrazine compound degradation during experimental workups. Our goal is to equip you with the knowledge and practical protocols to ensure the stability and purity of your valuable pyrazine derivatives.
Introduction: The Challenge of Pyrazine Stability
Pyrazines are a critical class of N-heterocyclic compounds, integral to pharmaceuticals, agrochemicals, and flavor chemistry.[1][2] While structurally robust, the pyrazine ring and its substituents can be susceptible to degradation under common workup conditions. This guide will delve into the primary causes of degradation—oxidation, pH-mediated decomposition, and photodegradation—and provide actionable strategies to mitigate these risks.
Troubleshooting Guide: From Discoloration to Decomposition
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions grounded in chemical principles.
Problem 1: My pyrazine product is turning dark (brown or black) during aqueous workup or extraction.
This discoloration is a common indicator of oxidative degradation. The electron-rich pyrazine ring can be susceptible to oxidation, which can be catalyzed by air, light, or trace metal impurities.[3]
Root Cause Analysis:
-
Aerial Oxidation: Exposure to atmospheric oxygen, especially for electron-rich pyrazines (e.g., those with amino or alkoxy substituents), can lead to the formation of colored byproducts.
-
Peroxide Contamination: Solvents like diethyl ether or THF can form peroxides upon storage, which are potent oxidizing agents.
-
pH-Induced Instability: Extreme pH conditions, both acidic and basic, can promote oxidative pathways.
Solutions:
-
Employ an Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere of nitrogen or argon. This is particularly crucial for air-sensitive compounds.[4]
-
Use Degassed Solvents: Before use, degas all aqueous solutions and organic solvents by sparging with nitrogen or argon for 15-30 minutes. This removes dissolved oxygen.
-
Incorporate Antioxidants: The addition of a radical scavenger can effectively inhibit oxidative degradation.[5][6]
-
For Organic Solvents: Add a small amount of butylated hydroxytoluene (BHT) (0.01-0.1% w/v) to your extraction solvent. BHT is a highly effective radical scavenger.[5][7]
-
For Aqueous Solutions: Ascorbic acid (Vitamin C) (0.1-0.5% w/v) is an excellent water-soluble antioxidant. It can be added to the aqueous phase during extraction.[8][9]
-
Experimental Protocol: Antioxidant-Protected Aqueous Extraction
-
Prepare your aqueous phase (e.g., water or brine) and degas by bubbling nitrogen through it for 20 minutes.
-
Dissolve ascorbic acid (0.5% w/v) in the degassed aqueous phase.
-
Prepare your organic extraction solvent and add BHT (0.05% w/v).
-
Perform the liquid-liquid extraction as usual, minimizing the exposure of the solutions to air.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Problem 2: My pyrazine derivative is showing signs of decomposition after washing with an acidic or basic solution.
Pyrazines are basic compounds, with the pKa of the parent pyrazine being approximately 0.65.[10] This means they will be protonated under acidic conditions. While this can be useful for extraction, strong acids or bases can catalyze decomposition, especially if other sensitive functional groups are present.
Root Cause Analysis:
-
Hydrolysis of Functional Groups: Ester or amide functionalities on the pyrazine ring can be hydrolyzed under strong acidic or basic conditions.
-
Ring Opening/Rearrangement: In some cases, extreme pH can lead to more complex degradation pathways.
Solutions:
-
Use Mild Acids and Bases: For pH adjustments, opt for milder reagents.
-
Acidic Wash: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (1-5%) solution of citric acid instead of strong acids like HCl.
-
Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-5%) solution of potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH.
-
-
Minimize Contact Time: Perform the acidic or basic wash quickly and immediately proceed to the next step.
-
Temperature Control: Conduct the workup at a lower temperature (0-5 °C) to slow down potential degradation reactions.
Workflow for pH-Sensitive Pyrazine Workup
Caption: A gentle workup workflow for pH-sensitive pyrazines.
Problem 3: I am observing the formation of new, unexpected byproducts during purification by silica gel chromatography.
Silica gel is acidic and can cause degradation of acid-sensitive compounds.
Root Cause Analysis:
-
On-Column Degradation: The acidic nature of silica gel can catalyze decomposition reactions as the compound passes through the column.
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): For compounds that are particularly acid-sensitive, basic or neutral alumina can be a good alternative to silica gel.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a C18-bonded silica column is an excellent option as it is performed under neutral pH conditions.[11]
-
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to minimize the contact time between your compound and the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pyrazine compounds?
To ensure long-term stability, pyrazine compounds should be stored in a cool, dark, and dry place.[8] The ideal storage temperature is between 2-8°C.[8] For compounds that are known to be sensitive to air or moisture, it is highly recommended to store them under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[8][11]
Q2: My pyrazine compound is light-sensitive. How can I protect it during workup?
Photodegradation can be a significant issue for some pyrazine derivatives. To minimize light exposure:
-
Use Amber Glassware: Perform all steps of the workup in amber-colored flasks and vials.
-
Cover with Aluminum Foil: If amber glassware is not available, wrap your glassware with aluminum foil.
-
Work in a Dimly Lit Area: Avoid working in direct sunlight or under strong laboratory lighting.
Q3: Can I use distillation to purify my pyrazine derivative?
Distillation can be an effective purification method for volatile and thermally stable pyrazine compounds.[11] However, be aware that prolonged heating can lead to degradation.[12] If your compound is thermally sensitive, consider vacuum distillation to lower the boiling point and reduce the risk of decomposition.
Q4: Are there any specific analytical techniques recommended for monitoring pyrazine stability?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for analyzing pyrazine compounds and their potential degradation products.[4] These methods can help you identify and quantify impurities, allowing you to assess the stability of your compound under different conditions.
Data Summary Tables
Table 1: Recommended Antioxidants for Pyrazine Workup
| Antioxidant | Typical Concentration | Solvent System | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% w/v | Organic | Excellent for scavenging free radicals in non-polar solvents.[5][7] |
| Ascorbic Acid (Vitamin C) | 0.1 - 0.5% w/v | Aqueous | A water-soluble antioxidant ideal for protecting pyrazines during aqueous washes or extractions.[8][9] |
Table 2: Comparison of Purification Techniques for Sensitive Pyrazines
| Purification Method | Advantages | Disadvantages | Best For |
| Neutralized Silica Chromatography | Good resolution, widely available. | Requires addition of a base, which may need to be removed later. | Moderately acid-sensitive compounds. |
| Alumina Chromatography | Can be used in neutral or basic form, avoiding acidic conditions. | May have different selectivity compared to silica. | Acid-sensitive compounds. |
| Reversed-Phase Chromatography (C18) | Performed under neutral pH, excellent for non-polar to moderately polar compounds.[11] | Requires use of polar solvents, may not be suitable for very polar compounds. | A wide range of pyrazine derivatives, especially in complex mixtures.[11] |
| Distillation | Effective for volatile compounds, removes non-volatile impurities.[11] | Can cause thermal degradation of sensitive compounds.[12] | Thermally stable, volatile pyrazines. |
Visualizing Degradation Pathways and Prevention Strategies
Caption: Overview of pyrazine degradation pathways and corresponding prevention strategies.
By understanding the underlying causes of pyrazine degradation and implementing these preventative measures, you can significantly improve the yield, purity, and stability of your compounds. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
References
- 1. kogan.com [kogan.com]
- 2. benchchem.com [benchchem.com]
- 3. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. AGU Fall Meeting 2020 [agu.confex.com]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-methyl-6-piperazin-1-ylpyrazine
Introduction: The Significance of 2-methyl-6-piperazin-1-ylpyrazine
This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrazine ring linked to a piperazine moiety, is a common scaffold found in a variety of pharmacologically active agents.[1] The pyrazine core is a bioisostere for other aromatic systems and is implicated in compounds targeting various receptors and enzymes, while the piperazine group often enhances aqueous solubility and provides a key interaction point for binding to biological targets.[1][2]
As researchers transition from bench-scale discovery to process development and manufacturing, the synthesis of this intermediate must be robust, scalable, and economically viable. This guide provides in-depth technical support, addressing common challenges and frequently asked questions encountered during the scale-up synthesis of this important molecule.
Synthetic Routes Overview
The most prevalent and industrially scalable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-methylpyrazine and piperazine.[3] This approach is generally favored for its operational simplicity and the ready availability of starting materials.[4][5][6]
An alternative, though often more complex for this specific substrate, is the Palladium-catalyzed Buchwald-Hartwig amination. While a powerful tool for C-N bond formation, it requires careful control of catalysts, ligands, and reaction conditions to be efficient and cost-effective on a large scale.[3][7][8][9] This guide will focus primarily on the optimization and troubleshooting of the SNAr pathway.
Caption: Primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is piperazine used in a large excess in this reaction?
A1: Using a significant excess of piperazine (typically 4-10 equivalents) serves a critical dual purpose. Firstly, it acts as the nucleophile. Secondly, and more importantly from a process control perspective, the excess drives the reaction equilibrium towards the desired mono-substituted product. This minimizes the formation of the primary byproduct, 1,4-bis(6-methylpyrazin-2-yl)piperazine, where a second molecule of 2-chloro-6-methylpyrazine reacts with the secondary amine of the product. While this strategy simplifies the reaction profile, it necessitates a robust purification strategy to remove the unreacted piperazine.[10]
Q2: What is the role of the base in the SNAr reaction?
A2: In many protocols, an additional base (like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is included. The SNAr reaction generates one equivalent of hydrochloric acid (HCl) as the piperazine displaces the chloride. This HCl will protonate and deactivate the basic piperazine nucleophile, forming its hydrochloride salt and stalling the reaction. The added base acts as an acid scavenger, neutralizing the in-situ generated HCl and ensuring the piperazine remains in its free, nucleophilic state throughout the reaction. In some cases, using a very large excess of piperazine can allow it to serve as both the nucleophile and the base.
Q3: Can I use a protected piperazine, like N-Boc-piperazine?
A3: Yes, using N-Boc-piperazine is a common strategy, particularly in medicinal chemistry settings, to ensure mono-substitution.[10] The reaction would proceed similarly, followed by a separate deprotection step (typically with a strong acid like TFA or HCl) to yield the final product. However, for large-scale synthesis, this adds two steps to the overall process (protection and deprotection), increasing costs and process mass intensity. The direct route with excess piperazine is often preferred if the purification is manageable.
Q4: What are the best analytical techniques to monitor this reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] A typical TLC system might involve a silica plate with a mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid) is suitable. Gas Chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.[12]
Troubleshooting Guide: From Bench to Scale-Up
This guide addresses specific issues that may arise during the synthesis, with a focus on challenges that become more pronounced during scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-methylpyrazine AldrichCPR 38557-71-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Navigating Peak Broadening in NMR of Nitrogen-Containing Heterocyycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter peak broadening in the NMR analysis of nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying principles to empower you to make informed decisions during your experiments. This resource is structured in a question-and-answer format to directly address the challenges you may face.
Frequently Asked Questions (FAQs)
Question 1: Why are the proton peaks attached to or near nitrogen in my heterocycle broad and poorly resolved?
Answer:
Peak broadening in the NMR spectra of nitrogen-containing heterocycles is a common phenomenon that can stem from several factors. The primary culprits are typically:
-
Quadrupolar Relaxation: The most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus (spin I = 1). Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating a nuclear electric quadrupole moment.[1] This quadrupole moment interacts with the local electric field gradient at the nucleus, providing a very efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus can lead to a broadening of the signals of protons (or carbons) that are scalar coupled to it.[2][3] The closer the proton is to the nitrogen, the stronger the effect.[3]
-
Chemical Exchange: Nitrogen atoms in heterocycles are often involved in dynamic processes such as proton exchange (with solvent or other labile protons), tautomerism, or conformational changes.[4] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening.[4]
-
pH Effects: The acidity or basicity of the NMR sample can significantly influence the protonation state of the nitrogen atoms.[5] At a pH near the pKa of the heterocycle, the molecule will be in intermediate exchange between its protonated and deprotonated forms, resulting in broad peaks.
Question 2: I suspect ¹⁴N quadrupolar relaxation is the cause of my peak broadening. How can I confirm this and what can I do to mitigate it?
Answer:
Confirming and addressing peak broadening due to ¹⁴N quadrupolar relaxation involves a few key strategies:
Confirmation:
A hallmark of quadrupolar broadening is its temperature dependence. As you increase the temperature, the rate of molecular tumbling increases, which can average out the quadrupolar interactions more effectively, often leading to sharper lines. However, this is not always the case, as changes in temperature can also affect chemical exchange rates.
A more definitive method is to use ¹⁴N decoupling.[2] This is an experiment where the ¹⁴N nucleus is irradiated during the acquisition of the ¹H spectrum, which removes the scalar coupling between ¹H and ¹⁴N, resulting in sharper proton signals.[2]
Mitigation Strategies:
-
¹⁴N Decoupling: This is the most direct method to address this issue. Modern NMR spectrometers are often equipped with the hardware and pulse programs to perform ¹⁴N decoupling experiments.[2]
-
Isotopic Labeling: While not always practical due to cost, synthesizing your compound with ¹⁵N (a spin I = 1/2 nucleus) will completely eliminate the quadrupolar broadening effect.[6]
-
Solvent Choice: The symmetry of the electric field around the nitrogen nucleus influences the efficiency of quadrupolar relaxation.[7] In some cases, changing to a solvent that promotes a more symmetric environment around the nitrogen can lead to sharper peaks.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step approaches to diagnose and resolve peak broadening in your NMR spectra.
Troubleshooting Guide 1: Distinguishing Between Quadrupolar Broadening and Chemical Exchange
The Problem: You observe broad peaks for protons near a nitrogen atom and are unsure if the cause is ¹⁴N quadrupolar relaxation or a chemical exchange process.
The Logic: Both quadrupolar relaxation and chemical exchange are temperature-dependent phenomena, but they often respond differently to changes in temperature. By systematically varying the temperature, we can often distinguish between these two effects.
Experimental Workflow:
Step-by-Step Protocol for Variable Temperature (VT) NMR:
-
Sample Preparation:
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
-
High-Temperature Experiments:
-
Low-Temperature Experiments:
-
Return to room temperature and then incrementally decrease the temperature by 10-15 K.
-
Allow for equilibration at each temperature point.
-
Acquire spectra at each temperature down to the freezing point of your solvent or the limit of the instrument.
-
Interpreting the Results:
| Observation upon Temperature Change | Likely Cause | Explanation |
| Peaks consistently sharpen as temperature increases. | Quadrupolar Broadening | Increased molecular tumbling averages the quadrupolar interactions more effectively. |
| Peaks broaden, then coalesce into a single peak, and finally sharpen as temperature increases. | Intermediate Chemical Exchange | You are moving from an intermediate exchange regime at room temperature to a fast exchange regime at higher temperatures.[11] |
| A broad peak splits into two or more sharp peaks as temperature decreases. | Slow Chemical Exchange | At lower temperatures, the exchange process is slowed down, and the individual species can be resolved on the NMR timescale.[11] |
Troubleshooting Guide 2: Addressing pH-Dependent Peak Broadening
The Problem: Your NMR spectrum shows broad peaks, and you suspect it might be due to the pH of your sample being close to the pKa of your nitrogen-containing heterocycle.
The Logic: When the pH of the solution is close to the pKa of a nitrogen atom in the heterocycle, the molecule is in an intermediate exchange between its protonated and deprotonated forms. This chemical exchange process leads to significant peak broadening. By shifting the pH away from the pKa, we can push the equilibrium to favor one form, moving into a fast or slow exchange regime and resulting in sharper peaks.
Experimental Protocol for pH Adjustment:
-
Determine the pKa: If the pKa of your compound is unknown, you can estimate it based on similar structures or determine it experimentally.
-
Prepare Your Sample: Dissolve your compound in a suitable deuterated solvent, such as D₂O or a mixture of an organic solvent and D₂O.
-
Acquire an Initial Spectrum: Record the ¹H NMR spectrum of your sample without any pH adjustment.
-
Acidify the Sample:
-
Add a very small amount (e.g., a few microliters of a dilute solution) of DCl in D₂O to your NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
If the peaks sharpen, it indicates that you have moved the equilibrium to the protonated form.
-
-
Basify the Sample:
-
To a fresh sample, add a small amount of a base, such as NaOD in D₂O.
-
Mix well and acquire a ¹H NMR spectrum.
-
If the peaks sharpen, you have likely shifted the equilibrium to the deprotonated form.
-
Expected Observations:
| pH of Sample | Expected Observation |
| pH ≈ pKa | Broad peaks due to intermediate exchange. |
| pH << pKa | Sharp peaks corresponding to the protonated species. |
| pH >> pKa | Sharp peaks corresponding to the deprotonated species. |
Advanced Techniques for Mitigating Peak Broadening
For particularly challenging cases, more advanced NMR techniques may be necessary.
Advanced Pulse Sequences for Quadrupolar Nuclei
While ¹⁴N decoupling is a common technique, other advanced solid-state NMR pulse sequences can provide high-resolution spectra of quadrupolar nuclei. These are generally more specialized but can be powerful tools:
-
Multiple-Quantum Magic-Angle Spinning (MQMAS): This is a two-dimensional solid-state NMR experiment that can provide high-resolution spectra of quadrupolar nuclei.[12]
-
Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG): This pulse sequence can enhance the signal-to-noise ratio for broad NMR patterns from quadrupolar nuclei.[13]
-
Heteronuclear Multiple-Quantum Coherence (HMQC): HMQC-based sequences can be used for the indirect detection of ¹⁴N spectra via a more sensitive nucleus like ¹H or ¹³C.
These advanced techniques often require specialized knowledge and instrumentation but can be invaluable for intractable systems.
Summary of Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Action(s) |
| Broad peaks near nitrogen | ¹⁴N Quadrupolar Relaxation, Chemical Exchange, pH effects | Perform Variable Temperature (VT) NMR to distinguish between quadrupolar effects and chemical exchange. |
| Confirmed Quadrupolar Broadening | Rapid relaxation of the ¹⁴N nucleus | Employ ¹⁴N decoupling. Consider ¹⁵N isotopic labeling if feasible. |
| Confirmed Chemical Exchange | Tautomerism, proton exchange, conformational changes | Use VT-NMR to move into a fast or slow exchange regime. Change solvent to alter exchange rates. |
| pH-Dependent Broadening | Sample pH is near the pKa of the heterocycle | Adjust the pH of the sample to be significantly higher or lower than the pKa. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. University of Ottawa NMR Facility Blog: Improved 1H Resolution with 14N Decoupling [u-of-o-nmr-facility.blogspot.com]
- 3. reddit.com [reddit.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. Nitrogen NMR [chem.ch.huji.ac.il]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. Pulse Sequences - Rob Schurko's Web Site [chem.fsu.edu]
- 13. nationalmaglab.org [nationalmaglab.org]
Technical Support Center: Optimizing LC-MS for Pyrazine Derivative Analysis
Welcome to the technical support center for the analysis of pyrazine derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer field-proven insights and explain the "why" behind experimental choices, ensuring robust and sensitive detection of this important class of compounds.
Pyrazine derivatives are a diverse group of heterocyclic aromatic compounds that are significant in pharmaceuticals, food chemistry, and materials science. Their analysis by LC-MS can be challenging due to their varying polarities, potential for low ionization efficiency, and susceptibility to matrix effects. This guide is structured to address these challenges head-on, providing a comprehensive resource for both novice and experienced chromatographers.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the LC-MS analysis of pyrazine derivatives in a direct question-and-answer format.
Q1: I am observing poor peak shape (fronting or tailing) for my pyrazine derivative. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue that can compromise resolution and quantification. The underlying causes can be chromatographic, instrumental, or related to the sample itself.
-
Peak Tailing: This is often observed for polar or basic pyrazine derivatives.
-
Cause: Secondary interactions between the analyte and active sites on the column, such as free silanols on silica-based columns. It can also be caused by issues in the fluidic path, such as dead volumes.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active sites. However, be aware that TEA can suppress MS signal. A more MS-friendly approach is to use a mobile phase with a low pH (e.g., using formic acid) to protonate the basic pyrazine, which can reduce its interaction with silanols.
-
Column Selection: Switch to a column with a more inert stationary phase or a different chemistry altogether. For polar pyrazines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a good alternative to traditional reversed-phase columns.[2][3]
-
System Check: Inject a compound that is not prone to tailing, like a simple hydrocarbon. If it also tails, there might be a physical issue in your LC system, such as a poorly installed column or a blockage.[1]
-
-
-
Peak Fronting: This is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Cause: Injecting too much sample or dissolving the sample in a solvent that is much stronger than the initial mobile phase.[4]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Ensure your sample solvent is as weak as or weaker than the starting mobile phase conditions.[4] For reversed-phase chromatography, this means a higher aqueous content in your sample solvent.
-
-
Q2: My pyrazine derivative has very low sensitivity. How can I improve the signal intensity?
A2: Low sensitivity can be a significant hurdle, especially for trace-level analysis. A systematic approach to optimizing both the chromatography and the mass spectrometry parameters is crucial.
-
Chromatographic Optimization:
-
Improve Peak Shape: As discussed in Q1, a sharp, symmetrical peak will have a higher signal-to-noise ratio.
-
Increase Analyte Retention: For polar pyrazines that are poorly retained on reversed-phase columns, consider using a HILIC column.[2][5] This can lead to better peak shape and increased sensitivity.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is a common choice for positive ion mode as it promotes protonation.[6] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they are known to cause ion suppression in the MS source.[6]
-
-
Mass Spectrometry Optimization:
-
Ionization Source Selection: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques.[7]
-
Source Parameter Optimization: Infuse a standard solution of your pyrazine derivative directly into the mass spectrometer to optimize source parameters like spray voltage, gas flows (nebulizer and heater gas), and source temperature to maximize the precursor ion signal.[11]
-
MS/MS Parameter Optimization: For tandem mass spectrometry (MS/MS), optimize the cone voltage and collision energy for each specific pyrazine derivative to maximize the intensity of the product ions.[11][12][13]
-
Q3: I am experiencing significant matrix effects in my bioanalytical assay for a pyrazine derivative. What strategies can I employ to mitigate this?
A3: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[14][15]
-
Improved Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Liquid-Liquid Extraction (LLE): Can be effective for cleaner sample extracts compared to protein precipitation.[16][17]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can provide very clean extracts.[17][18][19] Method development is required to find the optimal sorbent and elution conditions.
-
-
Chromatographic Separation:
-
Increase Resolution: Modify your chromatographic method to separate your analyte of interest from the interfering matrix components. This may involve changing the gradient, the column chemistry, or the mobile phase.
-
HILIC Chromatography: For polar pyrazines, HILIC can provide a different selectivity compared to reversed-phase, potentially separating them from different matrix components.[2][3]
-
-
Use of an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same matrix effects.[20] This allows for accurate quantification even in the presence of ion suppression or enhancement.
-
Troubleshooting Guides
This section provides step-by-step guides for resolving specific, complex issues.
Guide 1: Method Development for a Novel Pyrazine Derivative
When faced with a new pyrazine derivative, a systematic approach to method development is key to achieving a robust and sensitive assay.
Step 1: Analyte Characterization
-
Determine the structure, pKa, and logP of your pyrazine derivative. This information will guide your initial choices for chromatography and ionization.
Step 2: Initial Chromatographic Conditions
-
Column Selection:
-
Mobile Phase:
-
Reversed-Phase: Start with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
HILIC: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) with a buffer (e.g., ammonium formate) and gradient to a higher aqueous percentage.
-
Step 3: Mass Spectrometry Optimization
-
Direct Infusion: Infuse a standard solution of your analyte to determine the optimal ionization source (ESI vs. APCI) and polarity (positive vs. negative ion mode).
-
Source Parameter Tuning: Optimize the spray voltage, gas flows, and temperatures for maximum precursor ion intensity.
-
MS/MS Fragmentation: If using MS/MS, perform a product ion scan to identify the most stable and intense fragment ions. Then, optimize the collision energy for each transition.[11][12][13]
Step 4: Method Refinement
-
Inject your analyte and assess the peak shape, retention time, and sensitivity.
-
Adjust the gradient, flow rate, and column temperature to optimize the separation and analysis time.
Experimental Workflow for Method Development
Caption: A systematic workflow for developing an LC-MS method for a novel pyrazine derivative.
Guide 2: Overcoming Ion Suppression in a Validated Method
If you observe a sudden drop in sensitivity in a previously validated method, ion suppression due to a change in the sample matrix is a likely culprit.
Step 1: Confirm Ion Suppression
-
Post-Column Infusion: Continuously infuse a standard solution of your analyte post-column while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte confirms ion suppression.
Step 2: Isolate the Source
-
Sample Preparation: Review your sample preparation procedure. Has there been any change in reagents or the sample source? A more rigorous cleanup, such as switching from protein precipitation to SPE, may be necessary.[17]
-
Chromatography: If the suppression is severe, adjust your chromatographic method to separate the analyte from the suppressing region. A change in gradient or column chemistry may be required.
Step 3: Implement a Robust Solution
-
Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard. This is the most effective way to compensate for unavoidable matrix effects.[20]
-
Method Revalidation: Any significant changes to the sample preparation or chromatographic method will require at least partial revalidation of your assay.
Data Presentation: Starting LC-MS Parameters
The following table provides recommended starting parameters for the LC-MS analysis of pyrazine derivatives with varying polarities. These should be considered as a starting point for method development.
| Parameter | Non-Polar Pyrazines (e.g., alkylpyrazines) | Polar Pyrazines (e.g., hydroxylated or carboxylated pyrazines) |
| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | HILIC (e.g., 100 x 2.1 mm, 1.7 µm) or Polar-Embedded RP |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | Start at 5-10% B, ramp to 95% B | Start at 100% A, ramp to 50% A |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Ionization Source | APCI (recommended to test ESI as well)[8][9][10] | ESI[7] |
| Polarity | Positive Ion Mode | Positive or Negative Ion Mode (analyte dependent) |
| Cone Voltage | 20 - 40 V (optimize by infusion)[12][13] | 20 - 40 V (optimize by infusion)[12][13] |
| Collision Energy | 10 - 30 eV (optimize for each transition)[11][21] | 10 - 30 eV (optimize for each transition)[11][21] |
Logical Relationship of Troubleshooting Poor Peak Shape
Caption: A diagram illustrating the common causes and solutions for poor peak shape in LC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. halocolumns.com [halocolumns.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. microsaic.com [microsaic.com]
- 8. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides | Publicación [silice.csic.es]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research [sciltp.com]
- 18. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-methyl-6-piperazin-1-ylpyrazine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-methyl-6-piperazin-1-ylpyrazine quantification. By synthesizing established regulatory frameworks with practical, field-proven insights, this document serves as a comprehensive resource for developing and validating robust analytical methods for this critical compound.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine that serves as a key intermediate or building block in the synthesis of various pharmaceutical agents. Accurate quantification is essential to ensure the purity, stability, and proper dosage of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the FDA and EMA.[1][2]
This guide will navigate the critical parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2).[3][4][5][6][7] We will explore and compare common analytical techniques, providing a rationale for methodological choices that ensure scientific soundness and data integrity.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for the quantification of this compound is contingent on factors such as the nature of the sample matrix, required sensitivity, and the available instrumentation. The following table provides a comparative overview of potential methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, widely available, suitable for a wide range of concentrations. | May require derivatization if the analyte has a poor chromophore[8][9], moderate sensitivity compared to MS. | Routine quality control, purity assessment, and stability testing of drug substances and products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with highly sensitive and specific mass-based detection. | High sensitivity and specificity, excellent for trace-level analysis, provides structural information.[10] | Higher cost of instrumentation and maintenance, potential for matrix effects. | Impurity profiling, metabolite identification, bioanalytical studies. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds.[11] | May require derivatization for non-volatile or thermally labile compounds like piperazine derivatives[10][12], potential for sample degradation at high temperatures. | Analysis of residual solvents, detection of volatile impurities. |
| Spectrophotometry (UV-Vis) | Measurement of light absorption by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity, susceptible to interference from other UV-absorbing compounds in the matrix.[13] | Preliminary or in-process checks where specificity is not a major concern. |
Based on this comparison, a reversed-phase HPLC method with UV detection often represents the optimal balance of performance, cost, and accessibility for routine quantification of this compound in a drug development setting. For higher sensitivity and specificity, particularly in complex matrices, LC-MS would be the method of choice.
The Validation Workflow: A Step-by-Step Approach
A successful method validation follows a structured and logical progression. The following diagram illustrates the key stages of the validation process.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid, sensitive and specific electron capture-gas chromatographic method for the quantitation of 6-chloro-2-(1-piperazinyl) pyrazine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-methyl-6-piperazin-1-ylpyrazine and Its Analogs
This guide provides a comprehensive comparison of the biological activity of 2-methyl-6-piperazin-1-ylpyrazine and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this important chemical scaffold. By presenting supporting experimental data and detailed protocols, we aim to provide a valuable resource for the rational design of novel therapeutics.
The pyrazine and piperazine moieties are prevalent in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The combination of these two rings in this compound creates a versatile scaffold amenable to chemical modification, allowing for the fine-tuning of its biological profile. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity: A Tale of Two Moieties
The hybridization of bioactive scaffolds is a powerful strategy in drug discovery.[3] In the context of anticancer research, the pyrazine-piperazine core has been explored for its ability to inhibit key signaling pathways involved in tumor growth and proliferation. One critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3]
A study on novel piperazine-chalcone hybrids provides valuable insights into the SAR of related structures.[3] While not direct analogs of this compound, these hybrids share the core piperazine functionality and offer a glimpse into how substitutions on this ring can modulate anticancer activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of piperazine-chalcone hybrids against various human cancer cell lines. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).
| Compound | R | Colon Cancer (HCT-116) GI50 (µM) | Leukemia (K-562) GI50 (µM) | Melanoma (UACC-62) GI50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Vd | 4-Cl | 1.83 | 1.15 | 2.15 | 0.57 |
| Ve | 4-F | 2.17 | 1.32 | 2.58 | 0.63 |
| Vf | 4-OCH3 | 3.24 | 2.18 | 4.12 | 1.48 |
Data adapted from a study on piperazine-chalcone hybrids.[3] Lower GI50 and IC50 values indicate greater potency.
Structure-Activity Relationship Insights:
From this data, we can infer several key SAR points for this class of compounds:
-
Electron-Withdrawing Groups on the Phenyl Ring: The presence of electron-withdrawing groups, such as chloro (Vd) and fluoro (Ve), on the terminal phenyl ring resulted in more potent anticancer activity compared to the electron-donating methoxy group (Vf).[3] This suggests that the electronic properties of this substituent play a significant role in the interaction with the biological target.
-
VEGFR-2 Inhibition: The compounds demonstrated potent inhibition of VEGFR-2, with IC50 values in the sub-micromolar to low micromolar range.[3] This indicates that the piperazine-chalcone scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.
-
Correlation between Anticancer Activity and VEGFR-2 Inhibition: A clear correlation can be observed between the VEGFR-2 inhibitory activity and the antiproliferative effects on cancer cell lines. The most potent VEGFR-2 inhibitors, Vd and Ve, also exhibited the strongest growth inhibition.[3]
Further investigations into the mechanism of action revealed that these compounds induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in HCT-116 colon cancer cells.[3]
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyrazine-piperazine analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Activity: Exploring New Frontiers
The pyrazine-piperazine scaffold has also shown promise in the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria necessitates the discovery of new chemical entities with unique mechanisms of action.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[6]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The available data on related pyrazine-piperazine hybrids highlights the potential for these compounds as anticancer agents, particularly through the inhibition of key kinases like VEGFR-2. The modular nature of this scaffold allows for extensive chemical modifications, providing a rich avenue for future structure-activity relationship studies.
To further advance our understanding of this chemical class, future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. By varying substituents on both the pyrazine and piperazine rings, a more detailed and predictive SAR model can be constructed. This will enable the design of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for their clinical development.
References
- 1. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 2. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
The Piperazinyl Pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the piperazinyl pyrazine core represents a privileged scaffold in modern medicinal chemistry. Its remarkable versatility allows for multi-directional modifications, leading to potent and selective ligands for a diverse range of biological targets, including kinases and G-protein coupled receptors (GPCRs). This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperazinyl pyrazine derivatives, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Piperazinyl Pyrazine Core: A Privileged Scaffold
The piperazinyl pyrazine moiety consists of two key heterocyclic rings: a pyrazine and a piperazine. The pyrazine ring, an aromatic diazine, is often a crucial hydrogen bond acceptor and can be readily substituted to modulate electronic properties and steric interactions within a target's binding site. The piperazine ring, a saturated diazacyclohexane, provides a flexible linker and two key points for substitution (N1 and N4), allowing for the exploration of different chemical spaces and the optimization of physicochemical properties such as solubility and membrane permeability.[1]
The general structure of a piperazinyl pyrazine derivative allows for systematic modifications at three key positions:
-
R1 (Pyrazine Substituent): Modifications here directly influence interactions with the core binding pocket of the target protein.
-
R2 (Piperazine Substituent): Substitutions at this position can impact selectivity and pharmacokinetic properties.
-
Linker: While not always present, the nature of the chemical bridge between the two rings can significantly affect the overall conformation and activity of the molecule.
Comparative SAR Analysis: Piperazinyl Pyrazines as Kinase Inhibitors
Kinases are a major class of drug targets, and the piperazinyl pyrazine scaffold has proven to be a fertile ground for the development of potent inhibitors.[1][2] Most pyrazine-based kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[1]
Key SAR Insights for Kinase Inhibition:
-
Pyrazine Ring Substitutions (R1): The pyrazine ring often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Bulky and electron-donating or withdrawing groups on the pyrazine ring can significantly impact potency and selectivity. For instance, in a series of PIM-1 kinase inhibitors, substitutions on the pyrazine-linked indazole core demonstrated a wide range of antiproliferative activities.[3]
-
Piperazine Ring Substitutions (R2): The substituent on the distal nitrogen of the piperazine ring often extends into the solvent-exposed region of the ATP-binding site. This position is crucial for modulating selectivity and physicochemical properties. The introduction of various cyclic amines and substitutions can lead to new hydrogen bond interactions.[4]
Comparative Activity of Piperazinyl Pyrazine Kinase Inhibitors:
| Compound ID | R1 (Pyrazine Substituent) | R2 (Piperazine Substituent) | Target Kinase | IC50 (µM) | Reference |
| A-1 | 3-(1H-indazol-3-yl) | -H | PIM-1 | 15 | [3] |
| A-2 | 3-(1H-indazol-3-yl) | -CH3 | PIM-1 | 3 | [3] |
| A-3 | 3-(1H-indazol-3-yl) | -C2H5 | PIM-1 | 0.4 | [3] |
| B-1 | 2-aminopyrazine | (pyrrolidin-1-yl)methanoyl | ITK/JAK3 | 0.1 - 1 | [1] |
| B-2 | 2-aminopyrazine | (azetidin-1-yl)methanoyl | ITK/JAK3 | 0.1 - 1 | [1] |
This table is a synthesized representation of data from multiple sources to illustrate SAR trends.
The data clearly indicates that even minor modifications to the piperazine substituent (from hydrogen to ethyl in compounds A-1 to A-3) can lead to a significant increase in potency against PIM-1 kinase.
Comparative SAR Analysis: Piperazinyl Pyrazines as GPCR Antagonists
The piperazinyl pyrazine scaffold is also prevalent in the design of antagonists for various G-protein coupled receptors, where the basic nitrogen of the piperazine often forms a key salt bridge with an acidic residue in the transmembrane domain of the receptor.
Key SAR Insights for GPCR Antagonism:
-
Pyrazine Ring Substitutions (R1): The pyrazine moiety and its substituents often occupy a hydrophobic pocket within the GPCR binding site. Aromatic or heteroaromatic groups are common, and their substitution pattern can fine-tune van der Waals and pi-stacking interactions.
-
Piperazine Ring Substitutions (R2): The substituent on the piperazine ring can extend towards the extracellular loops of the receptor or into a secondary binding pocket, influencing both affinity and selectivity. For CXCR3 antagonists, substitutions on the piperazine ring have a pronounced effect on receptor affinity.[5][6]
Comparative Activity of Piperazinyl Pyrazine GPCR Antagonists:
| Compound ID | R1 (Pyrazine Substituent) | R2 (Piperazine Substituent) | Target GPCR | Ki (nM) | Reference |
| C-1 | Pyridyl | -H | CXCR3 | >1000 | [6][7] |
| C-2 | Pyridyl | -CH3 | CXCR3 | 150 | [6][7] |
| C-3 | Pyridyl | -(S)-ethyl | CXCR3 | 0.2 | [6][7] |
| D-1 | Pyrazinyl | 4-piperidinyl | CXCR3 | - | [5][8] |
| D-2 | Pyrazinyl | 4-(N-methylpiperidinyl) | CXCR3 | - | [5][8] |
This table is a synthesized representation of data from multiple sources to illustrate SAR trends. Specific Ki values for D-1 and D-2 were not provided in the source material but are included to show structural diversity.
The dramatic increase in affinity observed with the introduction and optimization of the piperazine substituent (compounds C-1 to C-3) underscores the critical role of this position in achieving high-potency GPCR antagonists.
Experimental Protocols
A. Synthesis of a Representative Piperazinyl Pyrazine Derivative
This protocol describes a general method for the synthesis of a 2-substituted-5-(piperazin-1-yl)pyrazine, a common intermediate in the development of piperazinyl pyrazine-based therapeutics. The synthesis starts from the commercially available 2,5-dichloropyrazine.[9]
Step 1: Monosubstitution of 2,5-Dichloropyrazine
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in a suitable solvent such as dioxane or DMF, add N-Boc-piperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected monosubstituted product.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a solution of the product from Step 1 (1.0 eq) in a mixture of dioxane and water, add the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Degas the reaction mixture with nitrogen or argon and then heat to 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Step 3: Deprotection of the Piperazine
-
Dissolve the product from Step 2 in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a salt.
Caption: General synthetic workflow for a piperazinyl pyrazine derivative.
B. In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a radiometric assay.[10]
-
Prepare Reagents:
-
Kinase buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol.
-
ATP solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at the Km value for the specific kinase.
-
Substrate solution: Dissolve a suitable peptide or protein substrate in kinase buffer.
-
Test compound: Prepare a serial dilution of the piperazinyl pyrazine derivative in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP/substrate solution containing [γ-33P]ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate several times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
C. GPCR Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for a specific GPCR.[11][12][13]
-
Prepare Reagents:
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: A specific radiolabeled ligand for the target GPCR at a concentration close to its Kd.
-
Cell membranes: Prepare membranes from cells expressing the target GPCR.
-
Test compound: Prepare a serial dilution of the piperazinyl pyrazine derivative in DMSO.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for the target GPCR.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound dilution or the non-specific binding control.
-
Add 25 µL of the radioligand solution.
-
Add 50 µL of the cell membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive GPCR radioligand binding assay.
Conclusion
The piperazinyl pyrazine scaffold continues to be a cornerstone in the design of novel therapeutics. A thorough understanding of its structure-activity relationships is paramount for the successful development of potent and selective drug candidates. By systematically exploring the chemical space around the pyrazine and piperazine rings, researchers can fine-tune the pharmacological properties of these molecules to address a wide range of diseases. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of new piperazinyl pyrazine derivatives, empowering the scientific community to further unlock the therapeutic potential of this remarkable chemical scaffold.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. III. Identification of novel CXCR3 chemokine receptor antagonists with a pyrazinyl-piperazinyl-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Spectroscopic Guide to 2-methyl-6-piperazin-1-ylpyrazine and Its Positional Isomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug candidate's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-methyl-6-piperazin-1-ylpyrazine and two of its key positional isomers: 2-methyl-5-piperazin-1-ylpyrazine and 3-methyl-5-piperazin-1-ylpyrazine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. The experimental protocols provided herein are designed to be self-validating, ensuring reliable and reproducible results.
The Importance of Isomer Differentiation
The subtle shift of a methyl or piperazinyl group on the pyrazine core, as illustrated below, can lead to profound changes in a molecule's three-dimensional shape and electronic distribution. These changes, in turn, can alter its binding affinity to biological targets, metabolic stability, and overall efficacy. Consequently, robust analytical methods capable of distinguishing between such isomers are not merely a matter of academic interest but a fundamental requirement for regulatory approval and patient safety.
Caption: Structural relationship of the three positional isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for the three isomers in CDCl₃. The predictions are based on the additive effects of substituents on the pyrazine ring, drawing parallels from pyridine and other heterocyclic systems.[2]
| Proton | 2-methyl-6-(piperazin-1-yl)pyrazine (Predicted) | 2-methyl-5-(piperazin-1-yl)pyrazine (Predicted) | 3-methyl-5-(piperazin-1-yl)pyrazine (Predicted) | Rationale for Differences |
| Pyrazine H-3 | ~8.1 ppm (s) | ~8.0 ppm (s) | - | The proton at position 3 in the 2,6-isomer is deshielded by the adjacent nitrogen and the piperazinyl group. In the 2,5-isomer, it is slightly less deshielded. |
| Pyrazine H-5 | ~7.9 ppm (s) | - | ~7.8 ppm (s) | The proton at position 5 in the 2,6-isomer is primarily influenced by the adjacent nitrogen. In the 3,5-isomer, it is situated between two nitrogen atoms, leading to a downfield shift. |
| Pyrazine H-6 | - | ~8.2 ppm (s) | ~8.1 ppm (s) | The proton at position 6 in the 2,5-isomer is deshielded by the adjacent nitrogen and the methyl group. A similar environment is observed for the 3,5-isomer. |
| Piperazine CH₂ (proximal) | ~3.6 ppm (t, 4H) | ~3.4 ppm (t, 4H) | ~3.5 ppm (t, 4H) | The chemical shift of the piperazine protons attached to the pyrazine ring will vary based on the electronic effects of the substituents on the pyrazine ring. |
| Piperazine CH₂ (distal) | ~3.0 ppm (t, 4H) | ~3.0 ppm (t, 4H) | ~3.0 ppm (t, 4H) | These protons are more distant from the pyrazine ring and are expected to show less variation between the isomers. |
| Methyl CH₃ | ~2.5 ppm (s, 3H) | ~2.4 ppm (s, 3H) | ~2.4 ppm (s, 3H) | The position of the methyl group relative to the nitrogen atoms and the piperazinyl group will cause slight variations in its chemical shift. |
| Piperazine NH | ~1.9 ppm (br s, 1H) | ~1.9 ppm (br s, 1H) | ~1.9 ppm (br s, 1H) | The NH proton is expected to be a broad singlet and may exchange with trace amounts of water in the solvent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the pyrazine ring.
| Carbon | 2-methyl-6-(piperazin-1-yl)pyrazine (Predicted) | 2-methyl-5-(piperazin-1-yl)pyrazine (Predicted) | 3-methyl-5-(piperazin-1-yl)pyrazine (Predicted) | Rationale for Differences |
| Pyrazine C-2 | ~155 ppm | ~154 ppm | ~145 ppm | The carbon bearing the methyl group will have a distinct chemical shift depending on its position relative to the nitrogen atoms and the piperazinyl group. |
| Pyrazine C-3 | ~135 ppm | ~136 ppm | ~153 ppm | The chemical shift of this carbon is highly dependent on the position of the substituents. |
| Pyrazine C-5 | ~130 ppm | ~150 ppm | ~152 ppm | The carbon attached to the piperazinyl group will be significantly deshielded. |
| Pyrazine C-6 | ~158 ppm | ~138 ppm | ~137 ppm | The position of this carbon relative to the substituents will determine its chemical shift. |
| Piperazine C (proximal) | ~45 ppm | ~46 ppm | ~45 ppm | Minor variations are expected due to the different electronic environments of the pyrazine ring. |
| Piperazine C (distal) | ~45 ppm | ~46 ppm | ~45 ppm | These carbons are less likely to show significant variation. |
| Methyl C | ~21 ppm | ~20 ppm | ~20 ppm | The chemical shift of the methyl carbon will be relatively consistent across the isomers. |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, comparable NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse proton spectrum.
-
Key parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: spectral width of ~220 ppm, acquisition time of ~1.5 seconds, relaxation delay of 5 seconds, and 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Caption: Experimental workflow for NMR analysis.
II. Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For isomers, the molecular ion peak will be identical, but the fragmentation patterns upon ionization can offer clues to their distinct structures. Electron Ionization (EI) is a common technique for this purpose.
Predicted Mass Spectrometry Data (EI)
| Fragment (m/z) | 2-methyl-6-(piperazin-1-yl)pyrazine | 2-methyl-5-(piperazin-1-yl)pyrazine | 3-methyl-5-(piperazin-1-yl)pyrazine | Origin of Key Fragments |
| [M]⁺ | 178 | 178 | 178 | Molecular ion |
| [M-CH₃]⁺ | 163 | 163 | 163 | Loss of a methyl radical |
| [M-C₃H₅N]⁺ | 109 | 109 | 109 | Cleavage of the piperazine ring |
| Pyrazine-specific fragments | Varies | Varies | Varies | The fragmentation of the substituted pyrazine ring will likely produce unique low-mass ions for each isomer. |
The fragmentation of piperazine-containing compounds often involves cleavage of the C-N bonds within the piperazine ring and the bond connecting it to the pyrazine ring.[3][4] While the major high-mass fragments may be similar, the relative abundances of these fragments and the presence of unique smaller fragments can aid in distinguishing the isomers.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
-
GC Separation:
-
Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for good separation of the analyte from any impurities, for example, starting at 100°C and ramping to 250°C.
-
-
MS Detection:
-
Couple the GC to a mass spectrometer operating in EI mode at 70 eV.
-
Acquire mass spectra over a range of m/z 50-300.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it may not be as definitive as NMR for distinguishing these specific positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be informative.
Predicted FTIR Spectral Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observations and Isomeric Differences |
| N-H Stretch (piperazine) | 3300-3400 | A single, relatively sharp peak is expected. Its position may shift slightly between isomers due to differences in hydrogen bonding. |
| C-H Stretch (aromatic) | 3000-3100 | Weak to medium intensity bands. |
| C-H Stretch (aliphatic) | 2800-3000 | Strong bands from the methyl and piperazine methylene groups. |
| C=N and C=C Stretch (pyrazine ring) | 1500-1600 | A series of bands characteristic of the pyrazine ring. The exact positions and intensities of these bands are sensitive to the substitution pattern and can be a key differentiating feature. |
| C-N Stretch | 1200-1350 | Bands associated with the C-N bonds of the piperazine and its connection to the pyrazine ring. |
| Fingerprint Region | < 1500 | This region will contain a complex pattern of bands that is unique to each isomer. |
Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Use a standard FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Conclusion
The comprehensive spectroscopic analysis of this compound and its positional isomers, 2-methyl-5-piperazin-1-ylpyrazine and 3-methyl-5-piperazin-1-ylpyrazine, relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation, providing distinct chemical shifts and coupling patterns for each isomer. Mass spectrometry offers confirmation of the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns. FTIR spectroscopy, while less definitive for this specific isomeric series, can offer complementary data, particularly in the fingerprint region.
By employing the standardized protocols and understanding the predictive principles outlined in this guide, researchers can confidently differentiate between these closely related compounds, ensuring the integrity of their research and the quality of their developmental candidates.
References
A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors: Evaluating Potency, Selectivity, and Cellular Efficacy Against Cyclin-Dependent Kinases
Introduction: The Rise of the Pyrazine Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable pharmacological properties. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is one such scaffold.[1][2] Its utility in drug design is extensive, serving as a key building block in medications for a range of diseases, from tuberculosis to cancer.[3][4] For kinase inhibitors, the pyrazine motif is particularly valuable; one of its nitrogen atoms frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. This interaction is a cornerstone of potency for many ATP-competitive inhibitors.[5][6]
Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] Among the most critical kinase families are the Cyclin-Dependent Kinases (CDKs), which govern the progression of the cell cycle.[9][10] The therapeutic targeting of CDKs has revolutionized the treatment of certain cancers.[11]
This guide provides a head-to-head comparison of a potent, novel pyrazine-based CDK inhibitor against established alternatives. We will dissect their performance based on biochemical potency, kinase selectivity, and cellular activity, supported by detailed experimental protocols. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting and evaluating these critical tool compounds and therapeutic candidates.
The Gatekeepers of Cell Division: The CDK4/6-Rb Signaling Pathway
The transition from the first growth phase (G1) to the DNA synthesis phase (S) is a critical checkpoint in the cell cycle, tightly controlled by the CDK4 and CDK6 enzymes. In response to mitogenic signals, cyclin D proteins are synthesized and form complexes with CDK4/6.[12] This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[9] In its unphosphorylated state, Rb binds to the E2F family of transcription factors, effectively blocking the expression of genes required for S-phase entry. Upon hyperphosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, permitting the transcription of target genes and committing the cell to division.[12] Dysregulation of this pathway is a common driver of uncontrolled cell proliferation in cancer.[10]
Figure 1. Simplified diagram of the CDK4/6-Rb pathway controlling G1-S cell cycle progression.
Featured Inhibitors: A Comparative Overview
To provide a robust comparison, we selected three inhibitors with distinct profiles: a novel imidazo[1,2-a]pyrazine targeting CDK9, a first-generation pan-CDK inhibitor, and a highly selective, FDA-approved CDK4/6 inhibitor.
-
Imidazo[1,2-a]pyrazine 3c (Pyrazine-based, CDK9-focused): A novel synthetic compound featuring the imidazo[1,2-a]pyrazine scaffold. It was developed as a potent inhibitor of CDK9, a kinase critical for regulating gene transcription elongation.[13]
-
Flavopiridol (Alvocidib) (Pan-CDK Inhibitor): A flavonoid-derived compound and the first CDK inhibitor to enter clinical trials. It is known for its potent but broad inhibition of multiple CDKs, including CDK1, 2, 4, 6, and 9.[11]
-
Palbociclib (Ibrance) (Selective CDK4/6 Inhibitor): An FDA-approved drug for HR+/HER2- breast cancer. It is a pyridopyrimidine derivative that exhibits high selectivity for CDK4 and CDK6.[11][14]
Head-to-Head Performance Analysis
Biochemical Potency: Direct Engagement with the Target
The half-maximal inhibitory concentration (IC50) in a biochemical assay is the most direct measure of a compound's potency against its purified enzyme target. This value is fundamental for initial characterization but must be interpreted with caution, as it is dependent on assay conditions like ATP concentration.[15]
| Compound | Primary Target(s) | IC50 (nM) | Key Structural Class |
| Imidazo[1,2-a]pyrazine 3c | CDK9 | 160 | Imidazo[1,2-a]pyrazine |
| Flavopiridol | CDK1, CDK2, CDK4, CDK9 | 30 - 170 | Flavonoid |
| Palbociclib | CDK4, CDK6 | 11, 15 | Pyridopyrimidine |
| Data sourced from references[11][13]. |
Expert Interpretation: The data clearly shows that all three compounds are potent inhibitors of their respective primary targets. Palbociclib demonstrates exceptional potency in the low nanomolar range for CDK4/6, which is consistent with its clinical efficacy.[11] The pyrazine-based compound 3c shows a solid IC50 of 160 nM against CDK9.[13] Flavopiridol's potency spans a range across multiple CDKs, highlighting its non-selective nature.[11]
Kinase Selectivity: The Key to Reducing Off-Target Effects
Selectivity is arguably as important as potency. An inhibitor that potently hits its intended target but also inhibits numerous other kinases can lead to unexpected toxicities and a convoluted biological response.[16][17] Kinome-wide screening is the gold standard for determining a compound's selectivity profile.[15][18]
| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Selectivity Profile |
| Imidazo[1,2-a]pyrazine 3c | 160 | >10,000 | >10,000 | Highly selective for CDK9 |
| Flavopiridol | 20-30 | 170 | 100 | Pan-CDK (Non-selective) |
| Palbociclib | >10,000 | >10,000 | 11 | Highly selective for CDK4/6 |
| Data sourced from references[11][13]. |
Expert Interpretation: This comparison reveals stark differences in selectivity. Palbociclib's reputation as a selective CDK4/6 inhibitor is well-supported by the data, with over a 900-fold difference in potency between CDK4 and other CDKs.[11] Conversely, Flavopiridol inhibits a wide range of CDKs at nanomolar concentrations.[11] The pyrazine-based compound 3c demonstrates an impressive selectivity profile, potently inhibiting CDK9 while showing minimal activity against CDK2 and CDK4, suggesting a lower potential for off-target effects related to cell cycle progression.[13] This high selectivity is a desirable trait for a tool compound intended to probe the specific function of CDK9.
Cellular Activity: Performance in a Biological System
While biochemical assays are clean, cellular assays are the proving ground. A compound's efficacy in cells (often measured as an IC50 for growth inhibition) reflects not only its target potency but also its ability to permeate cell membranes, avoid efflux pumps, and engage its target in a complex intracellular environment.[19]
| Compound | Cell Line | IC50 (µM) for Cell Proliferation |
| Imidazo[1,2-a]pyrazine 3c | HCT116 (Colorectal Cancer) | 5.82 |
| MCF7 (Breast Cancer) | 7.01 | |
| Palbociclib | MCF7 (Breast Cancer) | ~0.08 (Reported GI50) |
| Data sourced from references[11][13]. Cellular activity for Flavopiridol is extensive and varies widely by cell line, so it is omitted for this direct comparison. |
Expert Interpretation: The pyrazine-based inhibitor 3c effectively inhibits the proliferation of cancer cell lines in the low micromolar range.[13] This confirms that the compound is cell-permeable and can engage its target to produce a biological effect. As expected, Palbociclib is exceptionally potent in Rb-positive cell lines like MCF7, where the antiproliferative effect is driven by its highly potent and selective inhibition of the CDK4/6-Rb pathway.[11] The difference in cellular potency between Palbociclib and compound 3c is expected, given their different primary targets and biochemical potencies.
Experimental Protocol: Validating Target Engagement in Cells via Western Blot
A critical step in evaluating a kinase inhibitor is to confirm that it inhibits the phosphorylation of a key downstream substrate in a cellular context.[19] This experiment provides direct evidence of target engagement. For a CDK9 inhibitor like compound 3c , a key substrate is the C-terminal domain of RNA Polymerase II (RNAPII). For a CDK4/6 inhibitor like Palbociclib, the substrate is the Rb protein.
This protocol describes a general workflow for assessing the inhibition of Rb phosphorylation at Serine 780 (a CDK4-specific site) in MCF7 cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and insulin) at 37°C and 5% CO2.
-
Seed 1.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment (Dose-Response):
-
Prepare serial dilutions of the kinase inhibitor (e.g., Palbociclib) in complete media. A typical concentration range would be 0, 10, 50, 100, 250, and 1000 nM.
-
The "0 nM" well serves as the vehicle control (e.g., DMSO).[19]
-
Replace the media in each well with the media containing the inhibitor.
-
Incubate for 24 hours. This duration is typically sufficient to observe changes in Rb phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-Rb (Ser780).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
-
Stripping and Re-probing (Loading Control):
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and/or a housekeeping protein like β-Actin or GAPDH.
-
Figure 2. Standard experimental workflow for Western Blot analysis of target inhibition.
Conclusion and Scientific Recommendation
This head-to-head comparison illustrates the critical interplay between potency, selectivity, and cellular efficacy in the evaluation of kinase inhibitors.
-
Flavopiridol , the pan-CDK inhibitor, serves as a powerful but blunt instrument. Its broad activity makes it a useful positive control for inducing cell cycle arrest or apoptosis but complicates its use for dissecting the role of a single CDK.[11]
-
Palbociclib represents the pinnacle of selective inhibitor design. Its exquisite potency and selectivity for CDK4/6 translate directly to a powerful, targeted anti-proliferative effect in biomarker-selected (Rb-positive) cell lines and its success in the clinic.[10][11]
-
The novel Imidazo[1,2-a]pyrazine 3c emerges as a promising tool compound for studying transcriptional regulation.[13] Its value lies not just in its potency against CDK9 but in its high selectivity over other major cell cycle CDKs. This allows researchers to attribute observed biological effects to the inhibition of CDK9 with a higher degree of confidence.
For researchers, the choice of inhibitor is dictated by the experimental question. To induce broad cell cycle arrest, a pan-inhibitor like Flavopiridol may suffice. To specifically interrogate the G1-S checkpoint in a cancer model, the highly selective Palbociclib is the superior choice. To investigate the specific roles of transcriptional regulation via CDK9, a selective pyrazine-based inhibitor like compound 3c provides a sharp, targeted tool, minimizing confounding effects from cell cycle inhibition. This comparative guide underscores the necessity of looking beyond simple potency and considering the complete pharmacological profile of an inhibitor before its inclusion in any experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating the CNS Landscape: A Comparative Guide to 2-methyl-6-piperazin-1-ylpyrazine and its Pharmacological Cousins
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of central nervous system (CNS) drug discovery, the piperazine moiety stands as a cornerstone of molecular design.[1][2] Its prevalence in a multitude of approved therapeutics underscores its remarkable ability to interact with a diverse array of biological targets. This guide delves into the pharmacological landscape surrounding 2-methyl-6-piperazin-1-ylpyrazine, a molecule of interest within this chemical class. Due to the limited publicly available experimental data for this specific compound, we will embark on a cross-validation journey, comparing its structural features and predicted properties with well-characterized piperazine-containing drugs. This comparative analysis will provide a framework for its potential therapeutic applications and guide future experimental characterization.
The Piperazinylpyrazine Scaffold: A Privileged Motif in Neuropharmacology
The fusion of a pyrazine ring with a piperazine group creates a scaffold with significant potential for CNS activity. The nitrogen atoms within both rings offer multiple points for hydrogen bonding and salt formation, influencing solubility and bioavailability.[1] Furthermore, the piperazine nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and selectivity.[1][3] Many piperazine derivatives exert their effects by modulating monoamine neurotransmitter systems, such as serotonin and dopamine pathways, which are implicated in a wide range of psychiatric and neurological disorders.[1][2]
Comparative Pharmacological Profiles of Piperazine-Containing CNS Drugs
To contextualize the potential of this compound, we will compare the receptor binding affinities of several prominent piperazine-containing drugs that target CNS pathways. The following table summarizes their Ki values (in nM), where a lower value indicates a higher binding affinity.
| Receptor | Vortioxetine[1][4][5] | Buspirone[3][6][7][8][9] | Aripiprazole[2][10][11][12][13] | Olanzapine[14][15][16] |
| Serotonin Transporter (SERT) | 1.6 | - | - | - |
| 5-HT1A | 15 | High Affinity | 1.7 | - |
| 5-HT1B | 33 | - | - | - |
| 5-HT1D | 54 | - | - | - |
| 5-HT2A | - | Moderate Affinity | 3.4 | Ki < 100 nM |
| 5-HT2B | - | - | 0.36 | - |
| 5-HT2C | - | Moderate Affinity | - | Ki < 100 nM |
| 5-HT3 | 3.7 | - | - | Ki < 100 nM |
| 5-HT6 | - | - | - | Ki < 100 nM |
| 5-HT7 | 19 | - | High Affinity | - |
| Dopamine D2 | >1000 | Moderate Affinity | 0.34 | Ki < 100 nM |
| Dopamine D3 | - | - | 0.8 | Ki < 100 nM |
| Dopamine D4 | - | - | Moderate Affinity | Ki < 100 nM |
| Adrenergic α1A | - | - | Moderate Affinity | Ki < 100 nM |
| Histamine H1 | - | - | Moderate Affinity | Ki < 100 nM |
This data highlights the polypharmacology often associated with piperazine-containing drugs, where a single molecule can interact with multiple targets to produce a complex and potentially beneficial therapeutic effect. For instance, Vortioxetine's high affinity for the serotonin transporter is coupled with modulation of various serotonin receptors, contributing to its antidepressant and anxiolytic properties.[1][4] Aripiprazole's profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist underpins its utility as an atypical antipsychotic.[2][11][12]
A Roadmap for Characterization: Experimental Workflow for a Novel Piperazinylpyrazine
Given the chemical structure of this compound, a logical first step in its characterization would be to assess its interaction with key CNS targets, particularly those modulated by the comparator drugs. The following experimental workflow outlines a robust strategy for this purpose.
Caption: A phased experimental workflow for the characterization of a novel CNS compound.
Experimental Protocols
1. Primary Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for primary targets of interest (e.g., SERT, D2, 5-HT1A, 5-HT2A receptors).
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [3H]Citalopram for SERT, [3H]Spiperone for D2) and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled receptors)
-
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the compound at receptors where it shows significant binding.
-
Methodology:
-
Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-HT1A).
-
Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Hypothetical Signaling Pathway Modulation
Based on the profiles of the comparator drugs, a novel piperazinylpyrazine compound could potentially modulate downstream signaling pathways by interacting with G-protein coupled receptors (GPCRs) like the serotonin and dopamine receptors.
Caption: A simplified GPCR signaling cascade potentially modulated by a piperazinylpyrazine compound.
Conclusion and Future Directions
While the specific experimental data for this compound remains to be elucidated, this comparative guide provides a robust framework for its potential pharmacological profile and a clear path forward for its characterization. The rich history of piperazine-containing compounds in CNS drug discovery suggests that this molecule and its analogs are worthy of further investigation. By employing the outlined experimental workflows, researchers can systematically unravel its mechanism of action and determine its therapeutic potential. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but by building upon the knowledge gained from its chemical relatives, we can navigate this path with greater insight and efficiency.
References
- 1. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buspirone | Neupsy Key [neupsykey.com]
- 4. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 8. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. benchchem.com [benchchem.com]
- 13. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Olanzapine - Wikipedia [en.wikipedia.org]
- 16. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of pyrazine vs. pyrimidine scaffolds in drug design
A Comparative Guide to Pyrazine and Pyrimidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, pyrazine and pyrimidine, both six-membered aromatic rings containing two nitrogen atoms, have proven to be particularly fruitful. While structurally similar as diazines, the positional difference of their nitrogen atoms—1,4- in pyrazine and 1,3- in pyrimidine—imparts distinct physicochemical and pharmacological properties. This guide provides a comparative analysis of these two critical scaffolds, offering insights into their strategic application in drug design for researchers, scientists, and drug development professionals.
Section 1: Unveiling the Core Differences: Physicochemical Properties
The arrangement of nitrogen atoms within the aromatic ring directly influences the electron distribution, basicity, and hydrogen bonding potential of pyrazine and pyrimidine. These fundamental characteristics, in turn, govern the molecule's solubility, membrane permeability, and ability to interact with biological targets.
Pyrazine's symmetrical 1,4-nitrogen arrangement results in a non-polar molecule with a zero dipole moment.[1][2] In contrast, the 1,3-positioning in pyrimidine creates an asymmetrical charge distribution, resulting in a significant dipole moment. This difference has profound implications for their interaction with water and biological macromolecules.
From a basicity perspective, pyrimidine is a stronger base than pyrazine. The two nitrogen atoms in pyrazine are electron-withdrawing and are para to each other, which decreases the basicity.[3] In pyrimidine, the nitrogen atoms are meta to each other and do not have the same coupled resonance, leading to a higher pKa for its conjugate acid.[3]
Table 1: Comparative Physicochemical Properties of Pyrazine and Pyrimidine
| Property | Pyrazine | Pyrimidine | Rationale for Difference |
| Nitrogen Positions | 1,4 | 1,3 | Isomeric diazines |
| pKa (of conjugate acid) | 0.65[1] | 1.3[1] | The electron-withdrawing effects of the nitrogen atoms are more pronounced in pyrazine due to their para-positioning.[3] |
| Dipole Moment | 0 D[1] | ~2.3 D | Symmetrical structure of pyrazine cancels out individual bond dipoles, while pyrimidine's asymmetry results in a net dipole. |
| Hydrogen Bonding | 2 H-bond acceptors | 2 H-bond acceptors | Both scaffolds possess two nitrogen atoms capable of accepting hydrogen bonds. |
| Solubility in Water | Soluble[2] | Miscible | The higher polarity of pyrimidine generally leads to better water solubility. |
The choice between these scaffolds can be influenced by the desired polarity and basicity of the final drug candidate. A more basic compound might be sought for specific salt formation strategies, while a less polar scaffold could be advantageous for crossing the blood-brain barrier.
Section 2: Biological Significance and Approved Therapeutics
Both pyrazine and pyrimidine scaffolds are integral to a wide array of FDA-approved drugs, demonstrating their versatility across numerous therapeutic areas.[4][5][6] The specific placement of the nitrogen atoms allows for distinct interaction patterns with biological targets, leading to their differential application in drug design.
Pyrazine-Containing Drugs: A Unique Profile
The pyrazine core is found in drugs with diverse mechanisms of action, from anti-tubercular agents to kinase inhibitors.[5][7]
-
Pyrazinamide : A cornerstone of tuberculosis treatment, pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[8][9] This active form is particularly effective against semi-dormant mycobacteria in acidic environments.[8][10]
-
Bortezomib : A proteasome inhibitor used in the treatment of multiple myeloma, Bortezomib's pyrazine moiety plays a crucial role in its binding to the proteasome.
-
Acalabrutinib : A second-generation Bruton's tyrosine kinase (BTK) inhibitor for chronic lymphocytic leukemia, featuring an imidazo[1,5-a]pyrazine core.[11]
The pyrazine scaffold has been explored for a multitude of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][12][13]
Pyrimidine-Containing Drugs: A Pillar of Modern Medicine
The pyrimidine scaffold is arguably one of the most successful heterocyclic systems in medicinal chemistry, forming the basis of numerous blockbuster drugs.[4][14][15] This is partly due to its structural resemblance to the nucleobases uracil, thymine, and cytosine, allowing for effective interaction with a wide range of biological targets.[16]
-
Imatinib (Gleevec®) : A revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia (CML), Imatinib's aminopyrimidine core is crucial for its binding to the ATP-binding site of the BCR-Abl protein.[17][18][19]
-
5-Fluorouracil (5-FU) : A widely used chemotherapy agent that functions as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis.
-
Rosuvastatin (Crestor®) : A statin used to lower cholesterol, which contains a prominent pyrimidine ring.
The pyrimidine framework is a key feature in drugs targeting cancer, infectious diseases, and metabolic disorders.[20][21]
Table 2: Selected FDA-Approved Drugs Featuring Pyrazine and Pyrimidine Scaffolds
| Drug | Scaffold | Therapeutic Area | Mechanism of Action |
| Pyrazinamide | Pyrazine | Tuberculosis | Prodrug converted to pyrazinoic acid, disrupting multiple cellular processes in M. tuberculosis.[8][22] |
| Imatinib | Pyrimidine | Oncology (CML, GIST) | Tyrosine kinase inhibitor targeting BCR-Abl, c-KIT, and PDGFR.[17][23][24] |
| Acalabrutinib | Pyrazine | Oncology (CLL) | Covalent inhibitor of Bruton's tyrosine kinase (BTK).[11] |
| Palbociclib | Pyrimidine | Oncology (Breast Cancer) | Inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[25] |
Section 3: Case Study in Kinase Inhibition: Imatinib's Mechanism
The success of pyrimidine-based kinase inhibitors like Imatinib highlights the scaffold's utility in targeting ATP-binding sites.[17][18] The 1,3-arrangement of nitrogens in the pyrimidine ring allows it to act as a bioisostere for the adenine ring of ATP, effectively mimicking key hydrogen bonding interactions within the kinase hinge region.[26]
Imatinib binds to the inactive conformation of the BCR-Abl kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on its substrates.[18][19] This blocks downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[18][23]
Caption: Imatinib inhibits the BCR-Abl tyrosine kinase, blocking downstream signaling and promoting apoptosis.
Section 4: Synthetic Accessibility and Strategies
The synthetic tractability of a scaffold is a critical consideration in drug development. Both pyrazine and pyrimidine benefit from well-established synthetic methodologies, allowing for the generation of diverse chemical libraries.
Synthesis of Pyrimidines
The Biginelli reaction, a one-pot three-component condensation, is a classic and efficient method for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[21] This reaction involves an aldehyde, a β-ketoester, and urea or thiourea, offering a straightforward route to a wide range of substituted pyrimidines.
Synthesis of Pyrazines
Pyrazines are commonly synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach allows for the introduction of various substituents on the pyrazine ring by modifying the starting materials. Another route involves the self-condensation of α-amino ketones.[27]
Caption: Generalized synthetic workflows for pyrimidine and pyrazine scaffolds.
Section 5: Experimental Protocols
Protocol 5.1: General Procedure for the Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines
This protocol provides a representative method for the synthesis of pyrimidine derivatives, adapted from established literature.[25]
-
Chlorination: Begin with a suitable pyridopyrimidin-4(3H)-one derivative. Perform a chlorination reaction, for instance, using phosphoryl chloride, to generate the corresponding chloro-derivative.
-
Nucleophilic Substitution: Dissolve the chloro-derivative (1 equivalent) and the desired amine (2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After completion, cool the mixture to room temperature. Add water while stirring to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the purified N-substituted pyrido[2,3-d]pyrimidine.
Self-Validation Note: The identity and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Conclusion: Strategic Scaffold Selection in Drug Design
The choice between a pyrazine and a pyrimidine scaffold is a nuanced decision guided by the specific goals of a drug discovery program.
-
Choose Pyrimidine when:
-
Mimicking the adenine core of ATP is a key strategy, particularly for kinase inhibitors.
-
A more polar and basic scaffold is desired to enhance aqueous solubility or for specific salt formation.
-
Leveraging the vast existing knowledge and synthetic routes for pyrimidine-based drugs is advantageous.
-
-
Choose Pyrazine when:
-
A less polar, symmetrical scaffold is required, for instance, to improve blood-brain barrier penetration.
-
Targeting specific biological pathways where the 1,4-diazine structure offers unique binding interactions.
-
Exploring novel chemical space with a scaffold that is prevalent but perhaps less exploited than pyrimidine in certain therapeutic areas.
-
Ultimately, both pyrazine and pyrimidine are powerful and versatile scaffolds that will continue to be mainstays in the design and development of new medicines. A thorough understanding of their comparative properties empowers medicinal chemists to make informed decisions, accelerating the journey from hit identification to clinical candidate.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. irjmets.com [irjmets.com]
- 17. Imatinib - Wikipedia [en.wikipedia.org]
- 18. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. mdpi.com [mdpi.com]
- 22. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 23. ClinPGx [clinpgx.org]
- 24. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Benchmarking the Efficacy of 2-methyl-6-piperazin-1-ylpyrazine Against Known Drugs: A Comparative Guide for Drug Development Professionals
Introduction
The discovery and development of novel kinase inhibitors remain a cornerstone of modern oncology. The pyrazine and piperazine heterocycles are well-established scaffolds in medicinal chemistry, known for their prevalence in a multitude of kinase inhibitors. This guide introduces a novel investigational compound, 2-methyl-6-piperazin-1-ylpyrazine (hereafter referred to as Compound X ), a molecule of interest due to its structural similarities to known ATP-competitive kinase inhibitors.
Given the absence of published biological data for Compound X, this document will proceed under the scientifically-grounded hypothesis that its core structure targets the BCR-Abl tyrosine kinase . This constitutively active kinase is the pathogenic driver of Chronic Myeloid Leukemia (CML), making it an exemplary target for benchmarking novel therapeutic agents.
This guide provides a comprehensive framework for evaluating the preclinical efficacy of Compound X, comparing it directly with the first-generation BCR-Abl inhibitor, Imatinib , and the more potent, second-generation dual Src/Abl inhibitor, Dasatinib . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their evaluation of novel kinase inhibitors.
The Target: BCR-Abl and its Central Role in CML
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes the BCR-Abl oncoprotein, a tyrosine kinase with deregulated, constitutive activity.[1] This aberrant kinase activity drives multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis, the hallmarks of CML.[2][3][4][5]
Both Imatinib and Dasatinib function by binding to the ATP-binding site of the BCR-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking its oncogenic signaling.[6] Imatinib is highly selective for the inactive conformation of the Abl kinase domain. In contrast, Dasatinib is a more potent inhibitor that can bind to both the active and inactive conformations, which contributes to its efficacy against many Imatinib-resistant mutations.[7]
The following diagram illustrates the pivotal signaling pathways activated by BCR-Abl and the point of intervention for targeted inhibitors.
Caption: Simplified BCR-Abl signaling pathways and points of therapeutic intervention.
Part 1: In Vitro Efficacy Benchmarking
The initial assessment of a novel kinase inhibitor involves rigorous in vitro testing to determine its direct inhibitory effect on the target enzyme and its anti-proliferative activity in relevant cancer cell lines.
Biochemical Kinase Inhibition Assay
Causality: This assay is fundamental to determine the direct, cell-free inhibitory potency of Compound X against the BCR-Abl kinase. By using a purified recombinant kinase and a specific peptide substrate, we can isolate the interaction between the compound and its direct target, devoid of cellular complexities like membrane permeability or off-target effects. The resulting half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the intrinsic potency of different inhibitors.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[8]
-
Enzyme: Recombinant human Abl kinase domain (purified).
-
Substrate: Abltide (Sequence: EAIYAAPFAKKK), a well-characterized peptide substrate for Abl kinase.[10][11][12][13]
-
ATP: Adenosine triphosphate, prepared in kinase buffer.
-
Test Compounds: Compound X, Imatinib, and Dasatinib dissolved in DMSO to create stock solutions, then serially diluted.
-
-
Assay Procedure (e.g., using ADP-Glo™ Kinase Assay):
-
Add 5 µL of kinase reaction mix (Kinase Buffer containing Abl kinase and Abltide substrate) to each well of a 96-well plate.
-
Add 2.5 µL of serially diluted test compounds (Compound X, Imatinib, Dasatinib) or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration, e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.[9]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Anti-Proliferative Assay
Causality: While the biochemical assay measures direct target engagement, a cell-based assay evaluates a compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase. This provides a more physiologically relevant measure of efficacy, accounting for cell permeability, stability, and engagement of the target in its native cellular environment. The K562 cell line, derived from a CML patient in blast crisis, is an industry-standard model as its proliferation is driven by BCR-Abl.[14]
Experimental Protocol (MTT Assay):
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed K562 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[14]
-
Prepare serial dilutions of Compound X, Imatinib, and Dasatinib in culture medium.
-
Add the diluted compounds to the wells. Include wells with untreated cells and cells treated with DMSO as controls.
-
Incubate the plate for 48-72 hours.[14]
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][16][17]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the IC50 values by plotting cell viability against the logarithm of compound concentration.
-
Comparative Data Summary: In Vitro Potency
The following tables present hypothetical, yet representative, data comparing Compound X to Imatinib and Dasatinib. A key differentiator for second-generation inhibitors is their ability to overcome resistance caused by mutations in the BCR-Abl kinase domain.
Table 1: Biochemical and Cellular IC50 Values against Wild-Type BCR-Abl
| Compound | Biochemical IC50 (nM) (Purified Abl Kinase) | Cellular IC50 (nM) (K562 Cell Line) |
| Compound X | 25 | 150 |
| Imatinib | ~280-600[6][18] | ~200-750[18] |
| Dasatinib | <1-9[6][18] | ~1-5[18] |
Table 2: Comparative Cellular IC50 (nM) Against Imatinib-Resistant BCR-Abl Mutants
| BCR-Abl Mutation | Compound X (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| Wild-Type | 150 | ~300 | ~3 |
| G250E | 200 | >5000 | ~5 |
| Y253H | 350 | >5000 | ~8 |
| E255K | 400 | >5000 | ~6 |
| M351T | 180 | ~1500 | ~4 |
| F359V | 250 | ~2000 | ~5 |
| T315I | >10000 | >10000 | >500 |
(Note: IC50 values for Imatinib and Dasatinib are representative ranges derived from published literature.[7][19][20] Values for Compound X are hypothetical for illustrative purposes.)
Part 2: In Vivo Efficacy Assessment
Causality: While in vitro assays are crucial for initial screening, they do not capture the complexity of a whole organism. An in vivo xenograft model is essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and overall anti-tumor efficacy in a living system.[21][22] Using immunodeficient mice allows for the engraftment of human cancer cells, creating a model that can predict clinical response.[23][24][25]
CML Xenograft Mouse Model
Experimental Protocol:
-
Animal Model:
-
Cell Implantation:
-
Inject 1-5 million K562 cells intravenously into each mouse to establish a disseminated leukemia model, which better mimics the human disease than a subcutaneous model.[23]
-
-
Treatment Regimen:
-
Once leukemia is established (e.g., confirmed by bioluminescence imaging if using luciferase-tagged cells, or after a set number of days), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., appropriate buffer/solvent)
-
Compound X (dose determined by prior toxicology studies)
-
Imatinib (e.g., 50-100 mg/kg/day, oral gavage)
-
Dasatinib (e.g., 10-25 mg/kg/day, oral gavage)
-
-
Administer treatments daily for a period of 21-28 days.
-
-
Efficacy Endpoints:
-
Survival: Monitor mice daily and record survival. The primary endpoint is often an increase in median survival time.
-
Tumor Burden: Monitor disease progression by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry at regular intervals.
-
Body Weight: Record body weight twice weekly as an indicator of general health and treatment toxicity.
-
Spleen and Liver Weight: At the end of the study, measure spleen and liver weights, as splenomegaly and hepatomegaly are characteristic of CML progression.
-
Overall Experimental Workflow
The following diagram outlines the logical flow from initial in vitro screening to in vivo validation for benchmarking a novel kinase inhibitor.
Caption: High-level workflow for benchmarking a novel kinase inhibitor.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking the preclinical efficacy of a novel compound, This compound (Compound X) , under the hypothesis that it functions as a BCR-Abl kinase inhibitor. By systematically comparing its performance against the established drugs Imatinib and Dasatinib through a series of well-defined in vitro and in vivo experiments, researchers can generate a comprehensive data package.
The proposed workflow, from direct enzymatic inhibition assays to whole-animal efficacy studies, provides a robust framework for decision-making in the drug development pipeline. The comparative data generated will elucidate the potency of Compound X, its activity against clinically relevant resistance mutations, and its potential for translation into a viable therapeutic agent for Chronic Myeloid Leukemia. This structured approach, grounded in scientific causality and validated protocols, ensures the integrity and reliability of the findings, ultimately guiding the path forward for this promising new chemical entity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Abltide [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 11. usbio.net [usbio.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 22. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Mouse Transfection [mouse-transfection.com]
- 23. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Silico Prediction and In Vitro Validation of 2-methyl-6-piperazin-1-ylpyrazine
In the landscape of modern drug discovery, the journey from a chemical entity to a validated lead compound is a meticulous process, demanding a strategic interplay between computational prediction and empirical validation. The compound 2-methyl-6-piperazin-1-ylpyrazine, a molecule featuring the privileged pyrazine and piperazine scaffolds, serves as an exemplary case study for illustrating this critical workflow. This guide provides an in-depth technical comparison of in silico and in vitro methodologies, offering researchers a framework for evaluating novel compounds. We will navigate the predictive power of computational tools and delineate the requisite experimental protocols to confirm and quantify biological activity.
The Pyrazine-Piperazine Scaffold: A Foundation of Diverse Bioactivity
The selection of this compound for this analysis is rooted in the well-documented pharmacological importance of its constituent rings. The pyrazine ring is an aromatic heterocycle found in numerous FDA-approved drugs and is known to interact with a variety of biological targets, often acting as a hydrogen bond acceptor.[1][2] Similarly, the piperazine moiety is a cornerstone in medicinal chemistry, present in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4][5] This structural heritage suggests a high probability of biological activity for this compound, making it an ideal candidate for a systematic discovery workflow.
PART 1: The In Silico Investigation - Predicting Biological Potential
The initial phase of our investigation is entirely computational, leveraging a suite of in silico tools to forecast the compound's pharmacokinetic properties and potential biological targets. This cost-effective approach allows for early-stage prioritization and hypothesis generation before committing to resource-intensive laboratory work.
Workflow for In Silico Analysis
Caption: A streamlined workflow for the initial in silico evaluation of a novel compound.
Pharmacokinetics (ADME) and Toxicity Prediction
Before investigating efficacy, we must first assess the "drug-likeness" of this compound. Using predictive models, we can estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities.[6][7]
Table 1: Predicted ADME & Physicochemical Properties of this compound
| Property | Predicted Value | Implication | Source |
| Molecular Weight | 178.23 g/mol | Good (Lipinski's Rule of 5 compliant) | [8] |
| LogP (o/w) | 0.19 | Good oral bioavailability potential | [8] |
| H-bond Acceptors | 4 | Good (Lipinski's Rule of 5 compliant) | [8] |
| H-bond Donors | 1 | Good (Lipinski's Rule of 5 compliant) | [8] |
| TPSA | 41.05 Ų | Good cell permeability potential | [8] |
| GI Absorption | High | Likely well-absorbed from the gut | Simulated |
| BBB Permeant | No | Low probability of CNS side effects | Simulated |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | Simulated |
| Hepatotoxicity | Low Probability | Favorable preliminary safety profile | Simulated |
Note: "Simulated" values are hypothetical predictions based on typical outputs of ADME/Tox software for illustrative purposes.
The causality behind these predictions lies in algorithms trained on vast datasets of known compounds. For instance, a low LogP and a topological polar surface area (TPSA) under 140 Ų are strong indicators of good oral absorption.[8] The prediction of CYP2D6 inhibition is critical; this enzyme metabolizes a significant portion of prescribed drugs, and inhibition can lead to adverse events.[9]
Biological Target Prediction
With a favorable ADME profile predicted, the next step is to identify potential protein targets. Based on the principle of chemical similarity, we can hypothesize that this compound will bind to targets frequented by other pyrazine and piperazine-containing ligands. These scaffolds are commonly found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2][3]
Table 2: Hypothetical Top Predicted Target Classes
| Rank | Target Class | Specific Examples | Rationale for Plausibility |
| 1 | Protein Kinases | PIM-1, SYK, JAK family | Pyrazine is a known hinge-binding motif in many kinase inhibitors.[2][10] |
| 2 | GPCRs (Amine) | Serotonin (5-HT), Dopamine (D2) Receptors | The piperazine moiety is a classic pharmacophore for aminergic GPCRs.[4] |
| 3 | Ion Channels | Calcium or Potassium Channels | Piperazine derivatives have shown activity as ion channel modulators. |
For this guide, we will proceed with the hypothesis that This compound is an inhibitor of a protein kinase, such as PIM-1 kinase. This hypothesis is supported by multiple studies showing pyrazine derivatives as potent PIM-1 inhibitors.[10][11] Molecular docking simulations would then be employed to predict the binding mode and estimate the binding affinity of the compound within the ATP-binding pocket of PIM-1 kinase. A predicted high affinity (e.g., a low single-digit micromolar or nanomolar binding energy) would provide a strong rationale for proceeding to in vitro validation.
PART 2: The In Vitro Validation - From Prediction to Empirical Data
With a clear, testable hypothesis, we transition from the virtual to the physical realm. The objective is to design and execute experiments that will rigorously test the in silico predictions. This requires a self-validating system of assays, beginning with broad cytotoxicity screening and progressing to specific, target-oriented functional assays.
Workflow for In Vitro Validation
Caption: A logical progression of in vitro assays to validate a computational hypothesis.
Experimental Protocol 1: General Cytotoxicity Assessment (MTT Assay)
The first crucial experiment is to determine the concentration range at which this compound exhibits general cytotoxicity. This is vital to ensure that any observed effects in subsequent target-based assays are not simply due to cell death. The MTT assay is a reliable, colorimetric method for this purpose.[4]
Step-by-Step Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Trustworthiness Check: The inclusion of a vehicle control and a positive control (a known cytotoxic agent like doxorubicin) is essential for validating the assay's performance.
Experimental Protocol 2: Target-Based Functional Assay (In Vitro Kinase Inhibition)
Assuming the compound is not overly cytotoxic at concentrations relevant to its predicted activity (e.g., cytotoxicity IC₅₀ > 10 µM), we proceed to a direct test of our hypothesis: kinase inhibition. A luminescence-based assay that quantifies ATP consumption is a common and robust method.[1][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant PIM-1 kinase, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]
-
Inhibitor Plating: In a white, opaque 96-well plate, perform a serial dilution of this compound. Include wells for a "no inhibitor" (positive) control and a "no kinase" (negative) control.
-
Kinase Reaction:
-
Add the PIM-1 kinase to each well (except the negative control) and incubate for 10 minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction, producing light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC₅₀ for kinase inhibition.
Causality and Validation: This assay directly measures the enzymatic activity of the target protein. A dose-dependent decrease in the luminescent signal provides strong evidence that the compound is inhibiting the kinase. A known PIM-1 inhibitor (e.g., Staurosporine) should be run in parallel to validate the assay's sensitivity and dynamic range.[12]
PART 3: Synthesizing the Data - A Comparative Analysis
The ultimate goal is to compare the predictive power of the in silico methods with the hard data from the in vitro experiments.
Table 3: Comparative Summary of In Silico vs. In Vitro Results
| Parameter | In Silico Prediction | In Vitro Result | Correlation & Insights |
| Primary Target | PIM-1 Kinase | PIM-1 Kinase | High Correlation: The target prediction algorithm successfully identified a valid biological target. |
| Activity Metric | Estimated Binding Energy: -8.5 kcal/mol | IC₅₀ (Kinase Assay): 2.5 µM | Good Correlation: The strong predicted binding energy translated into micromolar inhibitory activity. The in silico method provided a correct qualitative prediction of activity. |
| Cytotoxicity | Low Predicted Hepatotoxicity | IC₅₀ (MTT Assay): >50 µM | High Correlation: The compound showed low general cytotoxicity in vitro, aligning with the toxicity prediction. This indicates a favorable therapeutic window. |
In this idealized scenario, the in silico predictions were highly correlative with the experimental outcomes. The computational approach successfully and rapidly identified a viable hypothesis, saving significant time and resources. However, discrepancies are common. An in silico "hit" may show no in vitro activity, or vice-versa. These discrepancies are also valuable, as they can reveal limitations in the predictive models or suggest novel, unpredicted mechanisms of action that warrant further investigation.
Conclusion
The integrated workflow of in silico prediction followed by targeted in vitro validation represents a powerful paradigm in modern drug discovery. As demonstrated with the case study of this compound, computational tools provide an invaluable lens for prioritizing compounds and formulating data-driven hypotheses. However, these predictions remain hypothetical until substantiated by rigorous, well-designed experiments. The true value emerges not just when prediction and reality align, but also from understanding the discrepancies, which ultimately refines our models and deepens our biological understanding. This guide provides a foundational framework for researchers to navigate this essential interplay, accelerating the path from chemical structure to promising therapeutic lead.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. chemscene.com [chemscene.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. In silico predictions of ADME-Tox properties: drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
Reproducibility of published synthesis methods for piperazinyl pyrazines
An In-Depth Guide to the Reproducible Synthesis of Piperazinyl Pyrazines: A Comparative Analysis of SNAr and Buchwald-Hartwig Methodologies
For researchers and professionals in drug development, the piperazinyl pyrazine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to the favorable physicochemical properties it imparts, enhancing solubility and oral bioavailability, and its utility as a versatile scaffold for engaging biological targets.[1][2] However, the successful and, more importantly, reproducible synthesis of these vital building blocks is often a significant hurdle. Seemingly minor deviations in reaction setup can lead to drastic differences in outcome, frustrating progress from bench-scale discovery to process development.
This guide provides an in-depth, objective comparison of the two primary methods for constructing the crucial C-N bond between a pyrazine ring and a piperazine moiety: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig amination. We will dissect the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to empower researchers to achieve consistent and reliable results.
The choice of synthetic strategy is fundamentally dictated by the electronic nature of the pyrazine ring. As a π-deficient heteroaromatic system, it is inherently activated towards nucleophilic attack, making both SNAr and palladium-catalyzed methods viable, yet each presents a distinct set of challenges and reproducibility choke points.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a direct and often cost-effective method for coupling piperazine with an activated halopyrazine, typically a 2-chloropyrazine. The reaction proceeds through a Meisenheimer intermediate, and its rate is highly dependent on the electron-withdrawing nature of the pyrazine ring and the stability of this intermediate.
Causality Behind Experimental Choices:
-
Substrate: This method is most reliable for highly electron-deficient pyrazines. The presence of additional electron-withdrawing groups on the pyrazine ring will accelerate the reaction, while electron-donating groups will hinder it, often to the point of making the reaction impractical.
-
Temperature: High temperatures (often >100 °C) are typically required to overcome the activation energy for the formation of the Meisenheimer complex.[3] This is a primary source of irreproducibility, as inconsistent heating or "hot spots" can lead to the formation of thermal decomposition byproducts.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are commonly used to solubilize the reagents and stabilize the charged intermediate. However, the purity of these solvents is critical; residual water can lead to hydrolysis of the chloropyrazine.
-
Base: An excess of piperazine can often serve as both the nucleophile and the acid scavenger. Alternatively, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used. The choice and stoichiometry of the base can influence the rate and selectivity, particularly in preventing undesired side reactions.
Reproducibility Challenges & Solutions:
-
Harsh Conditions: The high temperatures can lead to degradation of sensitive functional groups on either coupling partner.
-
Solution: Meticulous temperature control is essential. If reproducibility is low, consider screening alternative, lower-boiling point solvents or transitioning to a catalyzed method that allows for milder conditions.
-
-
Byproduct Formation: The most common byproduct is the N,N'-bis(pyrazinyl)piperazine, formed by the reaction of the desired product with another molecule of chloropyrazine.
-
Limited Scope: The reaction is generally not effective for less-activated pyrazines or for aryl halides that are not electron-deficient.
dot
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-6-piperazin-1-ylpyrazine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 2-methyl-6-piperazin-1-ylpyrazine (CAS No. 51047-59-7) are governed by strict protocols designed to mitigate risks to personnel and the ecosystem.[1] This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices.
The core principle underpinning this process is that this compound, due to its hazardous characteristics, must be managed as regulated hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[2]
Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates all subsequent safety and handling procedures. This compound is classified as a hazardous substance with multiple risk factors.[3][4]
Table 1: Hazard Profile of this compound | Hazard Classification | Description | GHS Pictogram | Source | | :--- | :--- | :---: | :---: | | Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). |
|[3][4] | | Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314). |
|[3][4] | | Serious Eye Damage | Causes serious eye damage. |
|[4] | | Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3). |
|[4] | | Transport Hazard Class | UN#: 1759, Class 8 (Corrosive), Packing Group III. | N/A |[3] |
This profile identifies the substance as corrosive and acutely toxic, necessitating stringent controls to prevent exposure and ensure proper containment.
Required Personal Protective Equipment (PPE)
Based on the risk assessment, specific PPE must be worn at all times when handling this compound waste. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Ensure they are free from damage before use.[4]
-
Eye and Face Protection : Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles if there is a splash risk.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant protective clothing is necessary.[4][5]
-
Respiratory Protection : All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[4] If this is not feasible, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[4][5]
Step-by-Step Disposal Protocol
Disposal is a multi-stage process that requires careful segregation, secure containment, and precise labeling before the waste is transferred to a designated storage area.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Collect Waste at the Source : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, wipes) in a dedicated container at the point of generation.
-
Maintain Separation : This compound waste must be segregated as a solid, corrosive, toxic, non-halogenated organic waste .
-
Avoid Incompatibilities : Do not mix this waste with other waste streams, especially strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[7] Keep it separate from aqueous or liquid waste.[1]
Step 2: Containerization
The choice of container is vital for safe storage and transport.
-
Use a Compatible Container : The waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[1][8] Ensure the container is in good condition, free of cracks or residue.[9]
-
Secure Closure : The container must have a secure, leak-proof screw cap.[1][9] Keep the container closed at all times, except when actively adding waste.[6][10] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.[1][8]
-
Affix a Hazardous Waste Label : As soon as waste is first added, the container must be labeled.
-
Required Information : The label must include:
-
The words "Hazardous Waste ".[8]
-
Full Chemical Name : "this compound" and CAS No. "51047-59-7".
-
Hazard Characteristics : Clearly indicate "Corrosive" and "Toxic".
-
Step 4: Accumulation and Storage
Designated storage areas ensure that accumulated waste is managed safely pending disposal.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[6][10] The waste should not be moved to another room for storage.
-
Secondary Containment : Place the waste container in a secondary containment tray to capture any potential leaks.
-
Regular Inspections : The SAA should be inspected weekly to check for leaks and ensure containers are properly labeled and closed.[6][9]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate for more than 12 months, and arrange for removal within three days once a container is full.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure
In the event of accidental release or exposure, immediate and correct action is critical.
-
Skin Contact : Immediately take off all contaminated clothing.[4] Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.[4]
-
Small Spill (Solid) : Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[4] Avoid creating dust.[4] Clean the spill area thoroughly.
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] These federal regulations establish the "cradle-to-grave" framework for hazardous waste management.[2] It is the legal responsibility of the waste generator—the laboratory that creates the waste—to ensure it is correctly identified, managed, and treated prior to disposal.[2] Always consult and adhere to the specific guidelines provided by your institution's EHS department, as they implement federal and state regulations tailored to your location.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. epa.gov [epa.gov]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
